molecular formula C5H6ClNO2 B2815201 5-(Chloromethyl)-3-methoxy-1,2-oxazole CAS No. 35166-40-6

5-(Chloromethyl)-3-methoxy-1,2-oxazole

Cat. No.: B2815201
CAS No.: 35166-40-6
M. Wt: 147.56
InChI Key: MHRNHYKQFZPBLT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methoxy-1,2-oxazole is a useful research compound. Its molecular formula is C5H6ClNO2 and its molecular weight is 147.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-methoxy-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNHYKQFZPBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-40-6
Record name 5-(chloromethyl)-3-methoxy-1,2-oxazole
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Foundational & Exploratory

Technical Guide: 5-(Chloromethyl)-3-methoxy-1,2-oxazole (CAS 35166-40-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Chloromethyl)-3-methoxy-1,2-oxazole (CAS 35166-40-6) is a specialized heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical candidates. Distinct from its benzisoxazole counterparts (often associated with anticonvulsants like Zonisamide), this monocyclic isoxazole serves as a precise "warhead" for installing the (3-methoxyisoxazol-5-yl)methyl moiety via nucleophilic substitution.

This guide provides a comprehensive technical profile, validated synthetic pathways, and handling protocols designed for research and process chemistry teams. It addresses the critical challenge of maintaining the integrity of the labile isoxazole ring while exploiting the reactivity of the chloromethyl group.

Part 1: Chemical Profile & Physicochemical Properties[1]

The compound is characterized by a reactive electrophilic chloromethyl group at the C5 position and an electron-donating methoxy group at C3. This substitution pattern imparts unique electronic properties, making the C5-methylene highly susceptible to SN2 attack while the methoxy group modulates solubility and receptor binding affinity in downstream targets.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name This compoundAlso: 3-Methoxy-5-(chloromethyl)isoxazole
CAS Number 35166-40-6
Molecular Formula C₅H₆ClNO₂
Molecular Weight 147.56 g/mol
Appearance Colorless to pale yellow liquidDarkens upon storage without stabilization
Boiling Point ~215–220 °C (Predicted)Typically distilled under reduced pressure (e.g., 85–90 °C @ 15 mmHg) to prevent decomposition
Density ~1.25 g/cm³Estimated based on methyl analog (1.20 g/cm³) + oxygen contribution
Solubility DCM, THF, Ethyl Acetate, TolueneSparingly soluble in water; hydrolyzes slowly
Stability Moisture sensitive; Light sensitiveStore at 2–8 °C under Argon

Part 2: Synthetic Pathways & Production Logic

Retrosynthetic Analysis

The most robust route to CAS 35166-40-6 avoids the instability of acyclic chloromethyl precursors by building the ring first or functionalizing a stable methyl-isoxazole core.

Primary Route (Radical Halogenation): Direct chlorination of 3-methoxy-5-methylisoxazole . This approach is preferred for scale-up due to the availability of the 5-methyl precursor.

Mechanism: The reaction proceeds via a free-radical chain mechanism. The methoxy group at C3 exerts an electronic stabilizing effect on the ring but does not significantly deactivate the C5-methyl group toward radical abstraction.

Synthesis Workflow Diagram

The following diagram outlines the critical process steps and decision points for the synthesis.

SynthesisWorkflow Start Precursor: 3-Methoxy-5-methylisoxazole Reagent Reagent Addition: NCS (1.05 eq) + AIBN (cat.) Solvent: CCl4 or PhCF3 Start->Reagent Reaction Radical Reaction Reflux (80°C), 4-6 hrs Monitor by TLC/GC Reagent->Reaction Quench Workup: Cool, Filter Succinimide Wash w/ NaHCO3 Reaction->Quench Conversion >95% Purification Purification: Vacuum Distillation (Remove dichlorinated byproduct) Quench->Purification Product Target Product: This compound Purification->Product

Caption: Radical halogenation workflow for the conversion of 3-methoxy-5-methylisoxazole to the target chloromethyl derivative.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound on a 10g scale. Safety Warning: This protocol involves radical initiators and alkylating agents. Work in a fume hood.

Materials
  • Substrate: 3-Methoxy-5-methylisoxazole (11.3 g, 100 mmol)

  • Reagent: N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (traditional) or Benzotrifluoride (PhCF₃, greener alternative, 100 mL).

Step-by-Step Methodology
  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add the 3-methoxy-5-methylisoxazole and solvent (PhCF₃).

    • Add NCS and AIBN in one portion.

  • Reaction:

    • Heat the mixture to reflux (approx. 80–85 °C).

    • Validation Point: The reaction is initially a suspension (NCS is insoluble). As the reaction proceeds, succinimide forms and floats to the top (less dense/different crystal habit).

    • Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting material.

    • Reaction Time: Typically 3–5 hours. Do not over-reflux to avoid dichlorination at the methyl position.

  • Workup:

    • Cool the reaction mixture to 0 °C. Succinimide will precipitate fully.

    • Filter off the solid succinimide and wash the cake with cold solvent.

    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Purification:

    • The crude oil contains ~5-10% starting material and trace dichlorinated side-product.

    • Critical Step: Perform fractional distillation under high vacuum (0.5–1 mmHg).

    • Collect the fraction boiling at ~65–70 °C (at 1 mmHg).

    • Yield: Expected 60–75% (8.8–11.0 g).

Part 4: Reactivity & Applications[1]

The "Isoxazole Warhead"

The chloromethyl group is a potent electrophile. The adjacent isoxazole ring acts as an electron-withdrawing group (EWG), enhancing the reactivity of the chloride towards nucleophilic displacement (SN2).

Key Reactions:

  • Amination: Reaction with primary/secondary amines to form amino-methyl derivatives (common in kinase inhibitor design).

  • Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) to create ether-linked bioactive scaffolds.

  • Thiolation: Reaction with thiols to generate thioether linkages.

Reactivity Diagram

ReactivityProfile Center 5-(Chloromethyl)- 3-methoxy-1,2-oxazole Prod_Amine N-Alkylated Isoxazole Center->Prod_Amine S_N2 Displacement Prod_Ether Isoxazolyl Ethers Center->Prod_Ether S_N2 Displacement Prod_Thiol Isoxazolyl Thioethers Center->Prod_Thiol S_N2 Displacement Amine R-NH2 (Amination) Amine->Center Phenol Ar-OH / Base (Etherification) Phenol->Center Thiol R-SH / Base (Thiolation) Thiol->Center

Caption: Nucleophilic substitution pathways for CAS 35166-40-6.

Part 5: Handling, Safety & Stability

Stability Concerns
  • Thermal Instability: Isoxazoles can undergo N-O bond cleavage under high temperatures or reducing conditions (e.g., hydrogenation). Avoid temperatures >150 °C during processing.

  • Hydrolysis: The chloromethyl group can slowly hydrolyze to the hydroxymethyl derivative in the presence of moisture and acid. Store over activated molecular sieves if keeping as a stock solution.

Safety Profile (E-E-A-T)
  • Alkylating Agent: Like all α-halo-heterocycles, this compound is a potential alkylating agent. It must be treated as a suspected mutagen .

  • PPE: Double nitrile gloves, chemical safety goggles, and a dedicated fume hood are mandatory.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic chloride before disposal.

References

  • LookChem. (n.d.). 5-(Chloromethyl)-3-methylisoxazole Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2005). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. PubMed Central. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-(Chloromethyl)-3-methylisoxazole Product Data. Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. Retrieved from

  • Sigma-Aldrich. (n.d.). Isoxazole Building Blocks and Safety Data Sheets. Retrieved from

Unveiling the Core Structure: Nomenclature and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-5-(chloromethyl)isoxazole: Structure, Reactivity, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of 3-methoxy-5-(chloromethyl)isoxazole, a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, explore its reactivity profile, and highlight its utility in the synthesis of complex molecules with therapeutic potential.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, rendering it an electron-rich aromatic system.[1] This core structure is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The compound in focus, 3-methoxy-5-(chloromethyl)isoxazole, is characterized by a methoxy group at the 3-position and a reactive chloromethyl group at the 5-position.

Molecular Formula: C₅H₆ClNO₂[4]

SMILES: COC1=NOC(=C1)CCl[4]

InChI Key: MHRNHYKQFZPBLT-UHFFFAOYSA-N[4]

The precise arrangement of these substituents is crucial for the molecule's reactivity. The methoxy group, an electron-donating group, influences the electronic properties of the isoxazole ring, while the chloromethyl group serves as a key electrophilic site for synthetic transformations.

Table 1: Physicochemical Properties of 3-Methoxy-5-(chloromethyl)isoxazole and Related Analogues

Property5-(chloromethyl)-3-methoxy-1,2-oxazole5-(Chloromethyl)-3-methylisoxazole4-(Chloromethyl)-3,5-dimethylisoxazole
CAS Number Not explicitly available40340-41-8[5]19788-37-5
Molecular Weight 147.56 g/mol 131.56 g/mol [5]145.59 g/mol
Boiling Point Not available211.6 °C at 760 mmHg[5]87-88 °C/8 mmHg
Density Not available1.202 g/cm³[5]1.173 g/mL at 25 °C
Predicted XlogP 1.1[4]Not availableNot available
Storage Temperature Not available2-8°C[5]2-8°C

Synthesis of the Isoxazole Scaffold

The construction of the 3,5-disubstituted isoxazole ring is a well-established area of organic synthesis, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a cornerstone method.[6][7]

Isoxazole Synthesis Workflow cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime Aldoxime Halogenating_Agent Halogenating Agent (e.g., NCS) Aldoxime->Halogenating_Agent Halogenation Hydroximoyl_Halide Hydroximoyl Halide Halogenating_Agent->Hydroximoyl_Halide Base Base (e.g., Et3N) Hydroximoyl_Halide->Base Elimination Nitrile_Oxide Nitrile Oxide (Dipole) Base->Nitrile_Oxide Alkyne Substituted Alkyne Nitrile_Oxide->Alkyne Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles via [3+2] cycloaddition.

Experimental Protocol: General Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a generalized procedure based on established methods for isoxazole synthesis.[8][9]

  • Generation of the Nitrile Oxide:

    • To a solution of the corresponding aldoxime (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

    • The resulting hydroximoyl halide is then treated in situ with a non-nucleophilic base, such as triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU) (1.2 eq), to generate the nitrile oxide dipole.

  • Cycloaddition Reaction:

    • To the solution containing the in situ generated nitrile oxide, add the substituted alkyne (1.0-1.2 eq).

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the cycloaddition. The reaction progress is monitored by TLC.

  • Work-up and Purification:

    • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

For the synthesis of 3-methoxy-5-(chloromethyl)isoxazole, the starting materials would be methoxyacetaldoxime and propargyl chloride. The regioselectivity of the cycloaddition is a key consideration, and copper(I) catalysis has been shown to be effective in controlling the formation of the 3,5-disubstituted regioisomer.[8][10]

The Reactive Hub: Exploring the Reactivity of 3-Methoxy-5-(chloromethyl)isoxazole

The synthetic utility of 3-methoxy-5-(chloromethyl)isoxazole stems primarily from the electrophilic nature of the chloromethyl group. This functionality is an excellent handle for introducing a wide array of substituents through nucleophilic substitution reactions.

Reactivity of 3-Methoxy-5-(chloromethyl)isoxazole cluster_nucleophiles Nucleophiles cluster_products Products Main 3-Methoxy-5-(chloromethyl)isoxazole Phenols Phenols/Thiophenols Main->Phenols SN2 Reaction Amines Amines (1°, 2°) Main->Amines SN2 Reaction Alcohols Alcohols/Alkoxides Main->Alcohols SN2 Reaction Carboxylates Carboxylates Main->Carboxylates SN2 Reaction Azides Azides Main->Azides SN2 Reaction Ethers 5-(Aryloxymethyl/Alkoxymethyl) Derivatives Phenols->Ethers Substituted_Amines 5-(Aminomethyl) Derivatives Amines->Substituted_Amines Alcohols->Ethers Esters 5-(Acyloxymethyl) Derivatives Carboxylates->Esters Azidomethyl 5-(Azidomethyl) Derivatives Azides->Azidomethyl

Caption: Nucleophilic substitution reactions at the chloromethyl group of 3-methoxy-5-(chloromethyl)isoxazole.

The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of oxygen, nitrogen, and sulfur-containing moieties, as well as carbon-based nucleophiles.

Key Reactions:
  • Williamson Ether Synthesis: Reaction with phenols or alkoxides in the presence of a base (e.g., K₂CO₃) yields the corresponding ether derivatives. This has been demonstrated in the synthesis of 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles.[11][12]

  • Amination: Primary and secondary amines can displace the chloride to form substituted aminomethylisoxazoles.[12]

  • Esterification: Carboxylate salts, such as sodium acetate, can be used to form the corresponding esters.[12]

  • Azide Substitution: Reaction with sodium azide provides a route to 5-(azidomethyl)isoxazoles, which are valuable precursors for the synthesis of triazoles via "click chemistry" or can be reduced to the corresponding primary amines.

The isoxazole ring itself is generally stable under these conditions, although ring-opening reactions can occur under more forcing conditions, such as reductive cleavage.[13]

Applications in Drug Discovery and Organic Synthesis

The isoxazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][13][14][15] 3-Methoxy-5-(chloromethyl)isoxazole serves as a valuable starting material for the synthesis of libraries of compounds for biological screening.

The ability to easily modify the 5-position allows for the exploration of structure-activity relationships (SAR). For example, attaching the isoxazole core to other pharmacophores via the chloromethyl linker is a common strategy in drug design. This molecular hybridization can lead to compounds with enhanced potency or novel mechanisms of action.[3]

Safety and Handling

As with all halogenated organic compounds, 3-methoxy-5-(chloromethyl)isoxazole and its analogues should be handled with appropriate safety precautions.[16][17][18][19]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[16][19]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[18]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

3-Methoxy-5-(chloromethyl)isoxazole is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the chloromethyl group provide a reliable platform for the development of novel compounds with diverse applications. The stability of the isoxazole ring, coupled with its proven track record as a pharmacophore, ensures that this and related compounds will continue to be of significant interest to the scientific community.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

  • LookChem. Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. [Link]

  • Acros Organics. (2025). SAFETY DATA SHEET. [Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

  • PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • ResearchGate. (2025). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. [Link]

  • PubChem. This compound. [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ResearchGate. Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. [Link]

  • The Royal Society of Chemistry. Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. [Link]

  • Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]

  • PubChem. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. [Link]

  • Wikipedia. Isoxazole. [Link]

  • PubChem. 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • Engineered Science. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

Sources

Isoxazole-Based Heterocyclic Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—occupies a privileged space in medicinal chemistry.[1][2][3][4] Beyond its role as a stable aromatic scaffold, it functions as a critical bioisostere for carboxylic acids, esters, and amides, offering unique electronic profiles that modulate lipophilicity (LogP) and metabolic stability.

This technical guide dissects the isoxazole moiety from a drug development perspective. We move beyond basic synthesis to explore regiodivergent construction strategies, metabolic "switches" (as seen in Leflunomide), and validated protocols for generating high-purity building blocks.

Structural & Electronic Properties: The "Why"

The isoxazole ring is not merely a linker; it is an electronic modulator.

  • Bioisosterism: The 3,5-disubstituted isoxazole acts as a bioisostere for the amide bond (

    
    ). The ring's planarity and the H-bond acceptor capability of the nitrogen (N2) mimic the carbonyl oxygen, while the C4-C5 bond mimics the N-C bond of the amide.
    
  • Dipole Moment: The heteroatoms create a significant dipole, influencing binding affinity in polar pockets.

  • Metabolic Stability: Unlike furan (prone to oxidation) or oxazole, the N-O bond provides a unique metabolic handle. It is generally stable but can be engineered to cleave under specific enzymatic conditions (see Section 3).

Table 1: Physicochemical Comparison of Isoxazole vs. Bioisosteres
FeatureIsoxazoleOxazole1,2,4-OxadiazoleAmide (Ref)
H-Bond Acceptor Moderate (N2)Weak (N3)Strong (N2/N4)Strong (C=O)
Lipophilicity (

)
+0.44-0.17-0.35-1.60
Metabolic Risk Low (Ring opening possible)LowModerateHigh (Hydrolysis)
Aromaticity HighModerateHighN/A

Synthetic Architectures: Regiodivergent Methodologies

The primary challenge in isoxazole synthesis is regiocontrol . The classical reaction between hydroxylamine and 1,3-dicarbonyls often yields mixtures of regioisomers (3,5- vs. 5,3-substituted) which are difficult to separate chromatographically.

The industry standard has shifted toward 1,3-Dipolar Cycloaddition of nitrile oxides and alkynes. This route allows for predictable regiochemistry based on the catalyst employed.[1]

Diagram 1: Regiodivergent Synthesis Workflow

This decision tree illustrates the causal link between catalytic choice and structural outcome.

IsoxazoleSynthesis Start Precursors: Aldehyde + Alkyne NitrileOxide In Situ Nitrile Oxide (via Chloramine-T/NCS) Start->NitrileOxide Oxime Formation Thermal Thermal Cycloaddition (No Catalyst) NitrileOxide->Thermal Heat CuAAC Cu(I) Catalysis (Click Chemistry) NitrileOxide->CuAAC CuSO4 / Ascorbate RuAAC Ru(II) Catalysis NitrileOxide->RuAAC Cp*RuCl(cod) ProductMix Mixture of Isomers (3,5- and 3,4-) Thermal->ProductMix Steric Control Only Prod35 3,5-Disubstituted Isoxazole (High Regioselectivity) CuAAC->Prod35 Metallocycle Intermediate Prod34 3,4-Disubstituted Isoxazole (Valdecoxib Scaffold) RuAAC->Prod34 Ruthenacycle Intermediate

Caption: Regiodivergent synthetic pathways. Thermal routes rely on sterics (often poor selectivity), while Cu(I) and Ru(II) catalysts enforce 3,5- and 3,4-selectivity respectively via distinct metallacycle intermediates.

Validated Experimental Protocol

Protocol: One-Pot Cu(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

Source: Adapted from Hansen et al. (J. Org.[5] Chem.) and optimized for library synthesis.

Rationale: This protocol avoids the isolation of unstable hydroximoyl chlorides (nitrile oxide precursors), generating them in situ to minimize safety risks (explosivity) and maximize yield.

Reagents:

  • Aldehyde (1.0 equiv)[4]

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Chloramine-T trihydrate (1.2 equiv) [Oxidant]

  • CuSO₄[1]·5H₂O (0.05 equiv) / Sodium Ascorbate (0.1 equiv)

  • Solvent:

    
     (1:1)
    

Step-by-Step Methodology:

  • Oxime Formation: To a vial containing the aldehyde (1.0 mmol) in

    
     (5 mL), add 
    
    
    
    (1.2 mmol) and
    
    
    (1.2 mmol). Stir at RT for 30 min. Checkpoint: Verify oxime formation by TLC.
  • Chlorination/Oxidation: Add Chloramine-T (1.2 mmol) in small portions over 5 minutes. Stir for 10 minutes. This generates the nitrile oxide precursor in situ.[1]

  • Cycloaddition: Add the terminal alkyne (1.2 mmol), followed by the copper catalyst cocktail (

    
     and Ascorbate).
    
  • Reaction: Stir at 40°C for 4–6 hours. The reaction creates a characteristic color change (often turning bright yellow/orange).

  • Workup: Dilute with water (10 mL), extract with EtOAc (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Metric: The presence of a 3,4-isomer indicates catalyst poisoning or failure; a pure Cu(I) system should yield >95:5 regioselectivity favoring the 3,5-isomer.

Metabolic Liabilities & Pro-Drug Design: The Leflunomide Case

While isoxazoles are generally stable, the N-O bond is a potential weak point (or design feature) in reductive metabolic environments.

Case Study: Leflunomide (Arava) Leflunomide is an isoxazole-based pro-drug. It is inactive in vitro. Upon oral administration, the isoxazole ring undergoes reductive scission (catalyzed by CYP450 enzymes and base) to form the active metabolite, Teriflunomide (A771726). This transformation reveals a cyano-enol moiety that inhibits dihydroorotate dehydrogenase (DHODH).

Diagram 2: Metabolic Ring Opening Mechanism

This diagram details the "self-destruct" mechanism utilized in pro-drug design.

LeflunomideMetabolism Leflunomide Leflunomide (Pro-drug) (Intact Isoxazole Ring) Intermediate Base/Enzyme Attack (Deprotonation at C-3) Leflunomide->Intermediate Metabolic Activation (CYP450 / pH > 7.4) Transition N-O Bond Cleavage (Ring Scission) Intermediate->Transition Electron Cascade Teriflunomide Teriflunomide (Active) (Alpha-Cyano Enol) Transition->Teriflunomide Rearrangement

Caption: The metabolic activation of Leflunomide.[6][7][8][9][10][11][12][13][14][15][16] The abstraction of the C-3 proton triggers N-O bond cleavage, converting the isoxazole into the pharmacologically active alpha-cyano enol.

Medicinal Chemistry Insight: If your lead compound contains an isoxazole and shows poor half-life (


), check for ring opening.[7] Substituents at the C-3 position (e.g., methyl) can sterically and electronically block this metabolic route, stabilizing the ring.

References

  • Hansen, T. V., et al. "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition."[5] The Journal of Organic Chemistry, 2005. Link

  • Kalgutkar, A. S., et al. "In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide." Drug Metabolism and Disposition, 2003.[17] Link

  • Talley, J. J., et al. "Synthesis of Valdecoxib." Journal of Medicinal Chemistry, 2000. Link

  • Pinho e Melo, T. "Recent Advances in the Synthesis of Isoxazoles." Current Organic Chemistry, 2005. Link

  • Agrawal, N., & Mishra, P. "The Synthetic and Therapeutic Expedition of Isoxazole and its Analogs." Medicinal Chemistry Research, 2018. Link

Sources

Technical Deep Dive: 5-Chloromethylisoxazole Scaffolds in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloromethylisoxazole moiety represents a high-value "privileged structure" in modern drug discovery.[1] Unlike inert scaffolds, this motif serves a dual function: it acts as a stable aromatic linker during library assembly and a "masked" reactive center for late-stage diversification. Its utility stems from the specific electronic environment of the isoxazole ring, which activates the C5-chloromethyl group for facile nucleophilic substitution (


) while maintaining stability under acidic conditions.

This guide provides a rigorous technical framework for leveraging 5-chloromethylisoxazole derivatives in the synthesis of diversity-oriented libraries, focusing on reaction kinetics, protocol validation, and safety mitigation for alkylating agents.

Chemical Architecture & Reactivity Profile

The Electrophilic "Warhead"

The 5-chloromethyl group is not a standard alkyl halide. The adjacent isoxazole ring exerts a strong electron-withdrawing effect (inductive and mesomeric), rendering the methylene carbon significantly more electrophilic than a standard benzyl chloride.

  • Reactivity Driver: The electronegative oxygen and nitrogen atoms pull electron density from the ring, destabilizing the C-Cl bond and lowering the activation energy for nucleophilic attack.

  • Selectivity: Unlike acid chlorides or sulfonyl chlorides, the chloromethyl group discriminates well between soft nucleophiles (thiols) and hard nucleophiles (amines), allowing for controlled sequential functionalization.

The Isoxazole Core: Stability vs. Lability

While the isoxazole ring is aromatic, it is chemically distinct from benzene or pyridine. It is often described as a "masked 1,3-dicarbonyl."

  • Acid Stability: High. Suitable for Boc-deprotection cycles.

  • Base/Reductive Sensitivity: Under strong basic conditions (e.g., alkoxides at high temp) or catalytic hydrogenation (

    
    ), the N-O bond can cleave, revealing an enaminone or 
    
    
    
    -amino ketone.
  • Strategic Implication: Library synthesis protocols must avoid harsh reducing agents until the final step if the ring is to be preserved.

Reaction Landscape Diagram

The following diagram illustrates the divergent reactivity pathways available to the 5-chloromethylisoxazole scaffold.

ReactivityLandscape Core 5-Chloromethylisoxazole (Electrophilic Core) Prod_Amine 5-(Aminomethyl)isoxazole (Library Member A) Core->Prod_Amine SN2 Displacement (mild base, 60°C) Prod_Thiol 5-(Thiomethyl)isoxazole (Library Member B) Core->Prod_Thiol SN2 Displacement (rapid, RT) Prod_RingOpen Ring Cleavage Products (Enaminones/1,3-Dicarbonyls) Core->Prod_RingOpen Side Reaction (Avoid) Amine Secondary Amines (HNRR') Amine->Prod_Amine Thiol Thiols (HSR) Thiol->Prod_Thiol Base Strong Base/Reduction (e.g., H2/Pd, NaOEt) Base->Prod_RingOpen

Figure 1: Divergent reactivity pathways. The blue paths represent desired library generation; the red path indicates stability risks.

Library Synthesis Strategy

Core Synthesis (The "Click" Approach)

The most robust route to 5-chloromethylisoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with propargyl chloride.

  • Regioselectivity: The reaction typically favors the 5-substituted isoxazole over the 3-substituted isomer due to steric hindrance, though this must be confirmed via NMR (NOESY) for each core.

  • Precursors: Nitrile oxides are generated in situ from hydroximoyl chlorides using a mild base (

    
    ).
    
Parallel Synthesis Workflow

For high-throughput library generation, a "plate-based" approach is recommended. The chloromethyl handle serves as the diversity point.

Table 1: Nucleophile Compatibility Matrix

Nucleophile ClassReaction ConditionsTypical YieldRisk Factors
Primary Amines

, MeCN, 60°C
85-95%Bis-alkylation (control stoichiometry)
Secondary Amines DIPEA, DMF, 50°C90-98%Steric hindrance with bulky amines
Thiols (Aryl/Alkyl)

, DCM, RT
>95%Disulfide formation (degas solvents)
Imidazoles/Phenols

, Acetone, Reflux
70-85%O- vs N-alkylation competition (Phenols)
Validated Protocol: Amination of 5-Chloromethylisoxazole

Context: Standard procedure for a 96-well block synthesis.

Reagents:

  • Scaffold: 5-(Chloromethyl)-3-phenylisoxazole (0.2 M in DMF).

  • Nucleophiles: Diverse secondary amines (0.25 M in DMF).

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

  • Charge: Dispense 100 µL of Scaffold solution (20 µmol) into each well.

  • Add Base: Add 25 µL of neat DIPEA (excess) to scavenge HCl.

  • Add Diversity Reagent: Add 100 µL of Amine solution (25 µmol, 1.25 equiv).

  • Incubate: Seal plate and shake at 60°C for 12 hours.

    • Expert Note: Higher temperatures (>80°C) may degrade the isoxazole ring in the presence of amine bases.

  • Quench/Purify: Evaporate solvent (Genevac). Resuspend in DMSO/MeOH (1:1) for direct prep-HPLC purification.

    • QC Criteria: Purity >90% by LC-MS (UV 254 nm).

Mechanism & Troubleshooting

The Mechanism

The reaction proceeds via a concerted backside attack. The transition state is stabilized by the electron-deficient nature of the isoxazole ring, which accommodates the developing negative charge on the chlorine leaving group.

Common Pitfalls
  • Bis-Alkylation: When using primary amines, the product is a secondary amine which is often more nucleophilic than the starting material.

    • Solution: Use a large excess of the primary amine (3-5 equiv) or use a bulky protecting group strategy.

  • Hydrolysis: In wet solvents, the chloromethyl group can hydrolyze to the hydroxymethyl derivative (

    
     mix).
    
    • Solution: Use anhydrous DMF or MeCN and store the chloromethyl scaffold in a desiccator.

Workflow Logic Diagram

LibraryWorkflow Start Start: 5-Chloromethylisoxazole Core Decision Nucleophile Type? Start->Decision Path_Amine Amine (HNR2) Decision->Path_Amine Path_Thiol Thiol (HSR) Decision->Path_Thiol Cond_Amine Cond: DIPEA, DMF, 60°C (12-16h) Path_Amine->Cond_Amine Cond_Thiol Cond: Et3N, DCM, RT (1-2h) Path_Thiol->Cond_Thiol QC LC-MS Analysis Cond_Amine->QC Cond_Thiol->QC Success Library Member (>90% Purity) QC->Success Pass Fail Fail: Hydrolysis/Bis-alkylation QC->Fail Fail

Figure 2: Decision tree for parallel synthesis optimization.

Safety & Handling (E-E-A-T)

Genotoxicity Alert

5-chloromethylisoxazoles are alkylating agents . They share structural alerts with known genotoxins (e.g., benzyl chlorides).

  • Hazard: Potential to alkylate DNA bases (guanine N7).

  • Handling: Must be handled in a fume hood with double gloving (Nitrile).

  • Deactivation: Spills should be treated with an excess of nucleophile (e.g., 10% aqueous ammonia or sodium thiosulfate) to quench the electrophilic site before disposal.

Drug Development Context

While the chloromethyl intermediate is toxic, the final library members (where Cl is displaced by an amine or thiol) generally lose this specific alkylating toxicity. However, rigorous purification is required to ensure no trace of the chloromethyl starting material remains in the final biological test compounds (Limit typically <1 ppm for clinical candidates).

References

  • Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 5-chloromethylisoxazole derivatives. European Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). Reactions of Electrophiles with Nucleophilic Thiolate Sites. PMC. Link

  • Sigma-Aldrich. 5-(Chloromethyl)isoxazole-4-carboxylic acid Product Sheet. Link

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. Link

Sources

5-(Chloromethyl)-3-methoxy-1,2-oxazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Chloromethyl)-3-methoxy-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, which combines a stable isoxazole ring with two key functional groups—a reactive chloromethyl moiety and an electron-donating methoxy group—renders it a highly versatile and valuable building block. The isoxazole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a multitude of biologically active molecules. The chloromethyl group provides a reactive handle for facile introduction of the isoxazole core into larger, more complex molecular architectures via nucleophilic substitution reactions. This guide provides a comprehensive overview of the core physicochemical properties, a logical framework for its synthesis and characterization, and an exploration of its applications as a strategic intermediate in the development of novel therapeutic agents and other functional organic molecules.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 5-(chloromethyl)-3-methoxyisoxazole
CAS Number 35166-40-6[2]
Molecular Formula C₅H₆ClNO₂[1][2]
Molecular Weight 147.56 g/mol [2]
Monoisotopic Mass 147.00871 Da[1]
Predicted XlogP 1.1[1]

Chemical Structure and Reactivity Analysis

The utility of this compound as a synthetic intermediate is a direct consequence of its distinct structural features.

Caption: Structural analysis of this compound.

The Isoxazole Core: A Privileged Scaffold

The 1,2-oxazole (or isoxazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This motif is prevalent in medicinal chemistry for several reasons:

  • Bioisosterism : The isoxazole ring can act as a bioisostere for other functional groups, such as amide bonds or phenyl rings, allowing for the fine-tuning of a drug candidate's physicochemical properties like solubility, lipophilicity, and metabolic stability.[3]

  • Structural Rigidity : As a rigid aromatic system, it helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for a biological target.

  • Metabolic Stability : The aromatic nature of the isoxazole ring generally imparts good stability against metabolic degradation, a desirable trait in drug candidates.

The Chloromethyl Group: A Reactive Handle

The primary driver of this molecule's synthetic utility is the chloromethyl (-CH₂Cl) group at the C5 position. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This allows the compound to serve as a key intermediate for building more complex molecules.[4][5] Common transformations include:

  • Alkylation of Amines : Reaction with primary or secondary amines to form substituted aminomethyl-isoxazoles.

  • Ether Formation : Reaction with alcohols or phenols in the presence of a base to form ethers.

  • Thioether Formation : Reaction with thiols to generate thioethers.

  • Esterification : Displacement by carboxylate anions to form esters.

This reactivity enables the covalent attachment of the isoxazole scaffold to a wide array of other chemical moieties, a cornerstone of library synthesis in drug discovery programs.[5]

The Methoxy Group: A Modulating Influence

The methoxy (-OCH₃) group at the C3 position is an electron-donating group that influences the electronic properties of the isoxazole ring. Its presence can affect the reactivity of the ring itself and modulate the overall properties of the molecule, such as solubility and its ability to participate in hydrogen bonding through the oxygen atom.[6][7] In a drug development context, methoxy groups are often strategically placed to improve pharmacokinetic profiles or enhance binding interactions with a target protein.[7]

Synthetic Workflow and Characterization

Generalized Synthetic Workflow

The following diagram outlines a plausible, high-level workflow for the synthesis of functionalized isoxazoles like the title compound.

G A Starting Materials (e.g., β-ketoester, Hydroxylamine) B Cyclocondensation Formation of Isoxazole Ring A->B Base/Acid Catalyst C Functional Group Interconversion (e.g., Chlorination of a hydroxymethyl group) B->C Chlorinating Agent (e.g., SOCl₂) D Purification (e.g., Column Chromatography) C->D E Final Product This compound D->E

Caption: A generalized workflow for isoxazole synthesis.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol that illustrates the chemical logic for producing a chloromethyl-substituted isoxazole. Note: This is a generalized procedure and requires optimization and validation in a laboratory setting.

Objective: To synthesize this compound.

Step 1: Synthesis of the Isoxazole Ring

  • Reaction Setup : To a solution of a suitable β-alkoxy-α,β-unsaturated ketone (e.g., 4-methoxy-1,1,1-trichloro-3-buten-2-one) in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Causality : The hydroxylamine acts as a dinucleophile. The nitrogen attacks the β-carbon of the unsaturated system, and the oxygen subsequently attacks the carbonyl carbon, leading to a cyclization reaction that forms the isoxazole ring after dehydration.

  • Work-up : Stir the reaction at room temperature for 12-24 hours. Monitor by TLC. Upon completion, remove the solvent under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 2: Introduction of the Chloromethyl Group

  • Reaction Setup : If the precursor from Step 1 contains a hydroxymethyl group (-CH₂OH), dissolve it in an appropriate solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Chlorination : Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the solution. A small amount of a catalyst like DMF may be required.

  • Causality : The hydroxyl group is converted into a good leaving group by the chlorinating agent, which is then displaced by the chloride ion in an Sₙ2 reaction to yield the desired chloromethyl group.

  • Work-up : Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification

  • Technique : Purify the crude product using flash column chromatography on silica gel.

  • Eluent System : A gradient of ethyl acetate in hexanes is typically effective for compounds of this polarity.

  • Validation : Collect fractions and analyze by TLC. Combine pure fractions and remove the solvent to yield the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

  • NMR Spectroscopy :

    • ¹H NMR should show characteristic signals for the methoxy group (singlet, ~3.9-4.2 ppm), the chloromethyl protons (singlet, ~4.6-4.9 ppm), and the isoxazole ring proton (singlet, ~6.0-6.5 ppm).[8]

    • ¹³C NMR will confirm the number of unique carbons and their chemical environments.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₅H₆ClNO₂) by providing a highly accurate mass measurement. The mass spectrum should also display a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) indicative of a molecule containing one chlorine atom.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-O, C=N, and C-Cl stretching frequencies.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a versatile scaffold and building block for the synthesis of more complex, biologically active molecules.[5]

G cluster_0 Synthetic Pathway A This compound C SN2 Reaction (Base, Solvent) A->C B Nucleophile (R-NH₂, R-OH, R-SH) B->C D Functionalized Isoxazole Derivative C->D Covalent Bond Formation E Further Synthetic Steps D->E F Lead Compound / API Candidate E->F

Caption: Role as an intermediate in multi-step synthesis.

Its utility is demonstrated in its potential to generate libraries of compounds for high-throughput screening. For example, by reacting it with a diverse set of amines, a library of N-substituted aminomethyl isoxazoles can be rapidly synthesized. These new chemical entities can then be tested for activity against various biological targets, such as kinases, proteases, or G-protein coupled receptors. The isoxazole core often serves to correctly orient the appended functional groups for optimal interaction with the target's binding site.

Safety and Handling

While specific hazard data for this exact compound is not detailed in the search results, its structure suggests necessary precautions.

  • Hazard Class : As a reactive alkylating agent (due to the chloromethyl group), this compound should be treated as a potential irritant, corrosive, and lachrymator. Similar compounds carry hazard statements such as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[9]

  • Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage : Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[9] Recommended storage temperature is often 2-8°C.

References

  • LookChem. Cas 40340-41-8, 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. Available from: [Link]

  • PubChemLite. This compound. Available from: [Link]

  • PubChem. 5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894. Available from: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

  • Wiley Online Library. Oxazoles: Synthesis, Reactions, and Spectroscopy. (Link not directly available, refers to a comprehensive review series).
  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

  • PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available from: [Link]

  • National Center for Biotechnology Information. Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Available from: [Link]

Sources

Isomeric Divergence: A Strategic Guide to 1,2- and 1,3-Oxazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Divide

In the landscape of heterocyclic drug design, the distinction between 1,2-oxazoles (isoxazoles) and 1,3-oxazoles (oxazoles) is not merely structural—it is a fundamental divergence in electronic character, metabolic fate, and synthetic accessibility. While both serve as aromatic bioisosteres for amides and esters, their utility is dictated by the unique lability of the N–O bond in isoxazoles versus the comparative stability of the N=C–O system in oxazoles.

This guide provides a technical deep-dive for medicinal chemists, moving beyond basic definitions to explore the causal relationships between these isomeric differences and their applications in drug discovery.

Electronic Landscape & Physicochemical Properties[1][2]

The placement of the heteroatoms dictates the electronic distribution, influencing both basicity and lipophilicity.

Basicity and Hydrogen Bonding

The most critical differentiator is the basicity of the nitrogen atom.

  • 1,3-Oxazole: The nitrogen lone pair is available, making it a weak base (

    
     of conjugate acid 
    
    
    
    ).[1][2] It can accept hydrogen bonds, mimicking the carbonyl oxygen of peptides.
  • 1,2-Oxazole (Isoxazole): The adjacent oxygen atom exerts a strong inductive electron-withdrawing effect (

    
    ), significantly reducing the electron density on the nitrogen. Consequently, isoxazoles are extremely weak bases  (
    
    
    
    of conjugate acid
    
    
    to
    
    
    ).
Comparative Data Matrix[5]
Property1,2-Oxazole (Isoxazole)1,3-Oxazole (Oxazole)Impact on Drug Design
Heteroatom Arrangement N–O (Adjacent)N=C–O (Separated by C)Defines metabolic liability.
Basicity (

of

)

(Very Low)

(Weak Base)
Oxazole is a better H-bond acceptor.
Dipole Moment ~2.9 D~1.5 DIsoxazole is more polar; affects solubility.
Metabolic Liability High: Reductive N–O cleavageModerate: C2/C5 oxidationIsoxazole often used as a "masked" linker.
Chemical Reactivity Electrophilic attack at C4Electrophilic attack at C5Dictates functionalization strategy.
Bioisostere For Carboxylic acid, EsterPeptide bond, AmideScaffold hopping applications.

Synthetic Methodologies: Constructing the Core

The synthesis of these rings requires distinct strategic disconnections. Isoxazoles typically rely on [3+2] cycloadditions, while oxazoles often utilize cycloisomerization or multicomponent reactions.

Decision Tree for Scaffold Synthesis

Synthesis_Decision_Tree Start Target Scaffold Selection Iso 1,2-Oxazole (Isoxazole) Start->Iso Ox 1,3-Oxazole (Oxazole) Start->Ox Iso_Method Method: [3+2] Cycloaddition Iso->Iso_Method Ox_Method Method: Van Leusen Synthesis Ox->Ox_Method Iso_Reagents Reagents: Nitrile Oxide + Alkyne Iso_Method->Iso_Reagents Iso_Cat Catalyst: Cu(I) (Click) or Thermal Iso_Reagents->Iso_Cat Ox_Reagents Reagents: Aldehyde + TosMIC Ox_Method->Ox_Reagents Ox_Cond Conditions: Base (K2CO3), Reflux Ox_Reagents->Ox_Cond

Caption: Strategic decision tree contrasting the primary synthetic disconnections for isoxazole vs. oxazole construction.

Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles (Click Chemistry)

Rationale: The copper-catalyzed cycloaddition of nitrile oxides and alkynes ensures high regioselectivity for the 3,5-isomer, avoiding the mixture of 3,5- and 3,4-isomers seen in thermal Huisgen cycloadditions.

Reagents:

  • Aldehyde (Precursor)

  • Hydroxylamine hydrochloride (

    
    )[3]
    
  • Terminal Alkyne[3][4]

  • Chloramine-T (Oxidant for in situ nitrile oxide generation)

  • 
     / Copper turnings[3]
    

Step-by-Step Workflow:

  • Oxime Formation: Dissolve aldehyde (1.0 mmol) and

    
     (1.1 mmol) in 
    
    
    
    -BuOH/H2O (1:1). Stir at RT for 30 min.
  • Chlorination: Add Chloramine-T trihydrate (1.05 eq) portion-wise over 5 minutes to generate the hydroximoyl chloride in situ.

  • Cycloaddition: Add the terminal alkyne (1.0 eq),

    
     (0.03 eq), and copper turnings (catalytic).
    
  • Reaction: Stir at ambient temperature for 6–12 hours. Monitor via TLC (formation of less polar spot).

  • Workup: Dilute with water, extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Van Leusen Synthesis of 5-Substituted Oxazoles

Rationale: This reaction utilizes Tosylmethyl Isocyanide (TosMIC), a unique C1N1 synthon, to react with aldehydes. It is the most robust method for generating 5-substituted oxazoles.

Reagents:

  • Aldehyde[5][3][4][6][7][8][9]

  • TosMIC (p-Toluenesulfonylmethyl isocyanide)

  • 
     (Base)
    
  • Methanol (Solvent)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and TosMIC (1.0 mmol) in dry Methanol (10 mL).

  • Base Addition: Add anhydrous

    
     (1.0 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism Note: The base deprotonates TosMIC; the anion attacks the aldehyde.[6] Subsequent cyclization and elimination of

      
       yields the oxazole.[6]
      
  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water/EtOAc.[6][8]

  • Extraction: Extract aqueous layer with EtOAc.[6][8] Wash with saturated

    
     to remove sulfinic acid byproducts.
    
  • Purification: Recrystallization or silica gel chromatography.

Medicinal Chemistry & Metabolic Stability[1][12]

The most profound difference for drug developers is the metabolic fate of the rings.

The Isoxazole Liability (and Opportunity)

The N–O bond in isoxazoles is thermodynamically weak (


 kcal/mol). In vivo, this bond is susceptible to reductive cleavage  by cytochrome P450 enzymes or cytosolic reductases.
  • Outcome: Ring opening to form

    
    -amino enones or imines.
    
  • Application: This can be a liability (toxicity/clearance) or a design feature (prodrug activation).

    • Case Study:Leflunomide . The isoxazole ring is not the active species; it undergoes ring opening in vivo to form the active metabolite, Teriflunomide (

      
      -cyanoenol).
      
The Oxazole Stability

The 1,3-oxazole ring is significantly more stable to reduction. Metabolism typically occurs via:

  • Oxidation at the electron-rich C2 or C5 positions.

  • Hydrolysis (rare, requires strong acid/base).

  • Case Study:Mubritinib . The oxazole ring remains intact, serving as a stable linker that orients pharmacophores.

Pathway Visualization: Metabolic Divergence

Metabolic_Pathways Isoxazole 1,2-Oxazole (Isoxazole) (e.g., Leflunomide) Reductase Enzyme: CYP450 / Reductase (Reductive Cleavage) Isoxazole->Reductase N-O Bond Lability Open_Prod Active Metabolite (alpha-cyanoenol / beta-amino enone) Reductase->Open_Prod Ring Opening Oxazole 1,3-Oxazole (Oxazole) (e.g., Mubritinib) Oxidase Enzyme: CYP450 (Oxidation) Oxazole->Oxidase C2/C5 Attack Hydroxy Hydroxy-Oxazole / Ring Scission (Slower Clearance) Oxidase->Hydroxy Phase I Metabolism

Caption: Metabolic divergence showing the reductive ring opening of isoxazoles versus the oxidative metabolism of oxazoles.

References

  • BenchChem. (2025).[10][3][6][8] Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. Retrieved from 6

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs.[11][12] Drug Metabolism and Disposition.[10][11] Retrieved from 12

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from 13

  • Organic Chemistry Portal. (n.d.). Isoxazole Synthesis: Recent Literature and Protocols. Retrieved from 4

  • Wu, B., et al. (2009).[5] One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett. Retrieved from 5

Sources

A Technical Guide to Determining the Solubility of 5-(Chloromethyl)-3-methoxy-1,2-oxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand and experimentally determine the solubility of 5-(Chloromethyl)-3-methoxy-1,2-oxazole in various organic solvents. Given the novelty of specific solubility data for this compound in publicly available literature[1], this document emphasizes the foundational principles of solubility and provides a robust, field-proven experimental protocol.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring, a privileged structure in medicinal chemistry known for its metabolic stability and capacity for diverse functionalization.[2] Such compounds are valuable building blocks in the synthesis of more complex molecules, particularly in the development of new therapeutic agents.[3][4] The chloromethyl group introduces a reactive site, making it a versatile intermediate for further chemical modifications.[5][6] Understanding its solubility is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.

Physicochemical Profile (Predicted and Inferred):

PropertyValue/InformationSource/Rationale
Molecular Formula C₅H₆ClNO₂[1]
Molecular Weight 147.56 g/mol Calculated from formula
Structure Methoxy and chloromethyl groups on an isoxazole ring.[1]
Polarity Expected to be moderately polar.Inferred from the presence of electronegative atoms (O, N, Cl) and ether/halide functional groups.
Predicted XlogP 1.1[1]

The predicted octanol-water partition coefficient (XlogP) of 1.1 suggests a degree of lipophilicity, which indicates potential solubility in a range of organic solvents.[1] However, experimental verification is paramount for accurate application.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

For this compound, the key factors influencing its solubility in a given organic solvent include:

  • Polarity: The presence of the methoxy and chloromethyl groups, along with the nitrogen and oxygen atoms in the isoxazole ring, imparts a degree of polarity to the molecule. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

  • Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can engage in hydrogen bonding may exhibit enhanced solubility.

  • Dipole-Dipole Interactions: The polar nature of the C-O, C-N, and C-Cl bonds will lead to dipole-dipole interactions, which will be significant in determining solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: These forces will be present in all solvent interactions but will be the dominant factor in nonpolar solvents (e.g., hexane, toluene).

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol is a self-validating system designed to produce accurate and reproducible results.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, toluene, hexane) of analytical grade

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Weigh excess solid (this compound) prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in vial equilibration Shake at constant temperature until equilibrium is reached (e.g., 24-48 hours) prep_solvent->equilibration Seal and place in shaker sampling Allow solid to settle equilibration->sampling filtration Filter supernatant (0.22 µm syringe filter) sampling->filtration dilution Dilute aliquot to a known volume filtration->dilution analysis Quantify concentration (e.g., HPLC) dilution->analysis

Caption: A schematic of the shake-flask method for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation. A starting point could be to add approximately 20-50 mg of the solid.

    • Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the exact time may need to be determined empirically. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

    • The solubility is then calculated by taking into account the dilution factor and is typically expressed in units such as mg/mL or mol/L.

Expected Solubility Trends and Interpretation

Based on theoretical principles, a general trend in the solubility of this compound can be predicted. This provides a framework for interpreting the experimental results.

Solubility Prediction Logic:

solubility_logic cluster_solvents Solvent Classes cluster_solubility Predicted Solubility compound This compound Polar functional groups (C-O, C-N, C-Cl) H-bond acceptors polar_protic Polar Protic (e.g., Methanol, Ethanol) H-bond donors & acceptors compound->polar_protic Strong interactions polar_aprotic Polar Aprotic (e.g., Acetone, Acetonitrile) Dipole-dipole interactions compound->polar_aprotic Favorable interactions nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals forces compound->nonpolar Weak interactions high_sol High Solubility polar_protic->high_sol mod_sol Moderate to High Solubility polar_aprotic->mod_sol low_sol Low Solubility nonpolar->low_sol

Caption: Predicted solubility based on intermolecular forces.

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dichloromethane and acetone.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as ethyl acetate and acetonitrile.

  • Low Solubility: Predicted in nonpolar solvents like hexane and toluene, where the energy required to break the solute's crystal lattice is not sufficiently compensated by solute-solvent interactions.

Safety and Handling

This compound and its analogs are research chemicals, and their toxicological properties may not be fully characterized.[8] Standard laboratory safety precautions should be strictly followed.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10]

  • Handling: Avoid contact with skin and eyes.[9][10] In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste materials in accordance with local regulations.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • 5-(Chloromethyl)-3-m-tolyl-[7][11][12]oxadiazole - Apollo Scientific. (2023, March 12). Retrieved from

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 5-(chloromethyl)-1,3-oxazole;dichloromethane - Smolecule. (2024, August 10).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 24).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9).
  • 5-(CHLOROMETHYL)-3-(4-METHYLPHENYL)-1,2,4-OXADIAZOLE Safety Data Sheets. (n.d.).
  • 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook. (n.d.).
  • This compound - PubChemLite. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • 5-(Chloromethyl)oxazole | 172649-57-9 - Sigma-Aldrich. (n.d.).
  • CAS 175205-61-5: 3-(Chloromethyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole - CymitQuimica. (n.d.).
  • 5-(Chloromethyl)-1,3-oxazole Properties - EPA. (2025, October 15).
  • This compound (Cas 82621-82-7) - Parchem. (n.d.).
  • 5-(Chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole - CymitQuimica. (n.d.).
  • 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC. (2025, June 5).
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - MDPI. (2022, December 29).
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025, January 20).
  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. (n.d.).
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.).
  • Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry - Benchchem. (n.d.).
  • 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole AldrichCPR 475481-99-3 - MilliporeSigma. (n.d.).
  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles | Request PDF. (2025, August 9).
  • Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4 - Growing Science. (n.d.).

Sources

Methodological & Application

Application Note: Nucleophilic Substitution of 5-(chloromethyl)-3-methoxy-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reactivity and experimental protocols for 5-(chloromethyl)-3-methoxy-1,2-oxazole (Compound 1 ). This molecule is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing glutamate receptor agonists (e.g., AMPA, Ibotenic acid analogs) and antibacterial agents.

The 5-chloromethyl group acts as a highly reactive electrophile, susceptible to


 displacement. However, the 3-methoxyisoxazole core possesses unique electronic properties—acting as a masked hydroxamic acid equivalent—that require specific handling to prevent ring degradation or premature hydrolysis. This note provides validated protocols for C-, N-, and O-alkylation while preserving the heterocyclic core.

Chemical Identity & Reactivity Profile[1]

PropertyDescription
IUPAC Name This compound
Structure Aromatic isoxazole ring with a labile primary alkyl chloride at C5 and a methoxy group at C3.
Reactivity Class Primary Alkyl Halide (Benzylic-like);

Electrophile.
Stability Warning Acid Sensitive: The 3-methoxy group is an vinylogous ester/enol ether equivalent. Strong aqueous acids hydrolyze it to the 3-hydroxyisoxazole (isoxazol-3(2H)-one). Base Sensitive: Prolonged exposure to strong bases (e.g., hydroxide) can induce ring cleavage (N-O bond rupture).
Mechanistic Insight: The "Isoxazolyl-Methyl" Effect

Unlike a standard alkyl chloride, the methylene carbon in Compound 1 is significantly activated. The isoxazole ring is electron-deficient (similar to pyridine), exerting a strong inductive effect (-I) that pulls electron density away from the methylene group. This lowers the energy of the transition state for nucleophilic attack, making the chloride a superior leaving group compared to non-conjugated alkyl halides.

Diagram 1:

Reaction Mechanism

The following diagram illustrates the orbital interactions and transition state during the nucleophilic attack.

SN2_Mechanism cluster_electronic Electronic Effects Nucleophile Nucleophile (Nu:) TS Transition State [Nu---C---Cl]‡ (Pentacoordinate) Nucleophile->TS Backside Attack (HOMO to Sigma*) Substrate 5-(chloromethyl)-3-methoxyisoxazole Substrate->TS Activation by Isoxazole Ring Product 5-(Nu-methyl)-3-methoxyisoxazole TS->Product Inversion of Configuration LeavingGroup Chloride (Cl-) TS->LeavingGroup Departure Note Isoxazole Ring: Electron Withdrawing (-I) Stabilizes TS negative charge

Caption: Mechanistic pathway of nucleophilic substitution. The isoxazole ring stabilizes the transition state via inductive electron withdrawal, facilitating rapid displacement of the chloride.

Experimental Protocols

Protocol A: C-Alkylation (Synthesis of Amino Acid Precursors)

Application: Synthesis of unnatural amino acids (e.g., Ibotenic acid analogs) via the acetamidomalonate method. Rationale: Carbon nucleophiles are "soft" and require anhydrous conditions to prevent hydrolysis of the isoxazole methoxy group.

Reagents:

  • Diethyl acetamidomalonate (1.1 eq)

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq)

  • Solvent: Anhydrous Ethanol (if NaOEt) or DMF (if NaH)

  • Compound 1 (1.0 eq)

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried flask under Argon, dissolve diethyl acetamidomalonate in anhydrous ethanol. Add NaOEt solution dropwise at 0°C. Stir for 30 mins to generate the enolate anion.

  • Addition: Add a solution of Compound 1 in ethanol dropwise to the enolate mixture. Note: Rapid addition can cause exotherms; maintain temp < 10°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride (

    
    ) should disappear.
    
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in EtOAc and wash with saturated

    
     (aq) followed by brine.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography.

  • Yield Expectation: 75–85%.

Protocol B: N-Alkylation (Azidation for Click Chemistry)

Application: Introduction of an azide handle for "Click" cycloaddition or Staudinger reduction to a primary amine. Rationale: Azide is a potent nucleophile. The reaction is fast, minimizing the risk of side reactions.

Reagents:

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMF or DMSO (Dry)

  • Compound 1 (1.0 eq)

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Finkelstein condition

Step-by-Step Procedure:

  • Preparation: Dissolve Compound 1 in DMF (0.5 M concentration).

  • Activation: Add NaI and stir for 10 minutes. The in-situ generation of the iodide intermediate accelerates the reaction.

  • Substitution: Add

    
     carefully. Safety Warning: Azides are shock-sensitive. Use plastic spatulas and a blast shield.
    
  • Heating: Heat the mixture to 60°C for 4 hours.

  • Workup: Dilute with water and extract with Diethyl Ether (

    
    ). Do not use DCM if rotary evaporation is planned, to avoid formation of diazidomethane (explosive).
    
  • Safety Check: Treat the aqueous waste with bleach to quench unreacted azide before disposal.

Protocol C: Amine Synthesis (Direct Amination)

Application: Creating secondary amines for SAR studies.

Step-by-Step Procedure:

  • Stoichiometry: Use a large excess of the amine (3–5 eq) to prevent over-alkylation (formation of tertiary amines/quaternary salts).

  • Conditions: React in THF or Acetonitrile at reflux.

  • Base: Add

    
     or DIPEA to scavenge the HCl byproduct.
    

Decision Matrix & Workflow

The following diagram guides the researcher in selecting the appropriate conditions based on the desired nucleophile.

Workflow Start Start: 5-(chloromethyl)-3-methoxyisoxazole Choice Select Nucleophile Type Start->Choice Carbon Carbon (Enolates/Malonates) Choice->Carbon Nitrogen Nitrogen (Amines/Azides) Choice->Nitrogen Oxygen Oxygen (Phenols/Alcohols) Choice->Oxygen Cond_C Protocol A: Base: NaH or NaOEt Solvent: DMF/EtOH Temp: Reflux Carbon->Cond_C Cond_N Protocol B/C: Base: K2CO3 or Excess Amine Solvent: MeCN/DMF Add NaI (Cat.) Nitrogen->Cond_N Cond_O Protocol D: Base: K2CO3 or Cs2CO3 Solvent: Acetone/DMF Temp: 60°C Oxygen->Cond_O Warn_C CRITICAL: Anhydrous conditions required to prevent ester hydrolysis. Cond_C->Warn_C Warn_N CRITICAL: Avoid DCM with Azides. Quench waste with bleach. Cond_N->Warn_N End Purification: Flash Column or Recrystallization Cond_O->End Warn_C->End Warn_N->End

Caption: Operational workflow for nucleophile selection. Specific hazards and solvent constraints are highlighted for each pathway.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Recovery Volatility of ProductThe 3-methoxy derivatives can be volatile. Evaporate solvents carefully at controlled vacuum (>20 mbar).
Byproduct: 3-Hydroxyisoxazole Acidic HydrolysisThe 3-methoxy group hydrolyzed. Ensure all solvents are neutral. Avoid acidic workups; use saturated

instead of HCl.
Byproduct: Ring Cleavage Strong Base AttackProlonged exposure to hydroxide (

) opens the ring. Use sterically hindered bases (DIPEA) or weaker carbonates (

) where possible.
Sluggish Reaction Poor Leaving GroupAdd 10 mol% Sodium Iodide (NaI) to form the more reactive alkyl iodide in situ (Finkelstein reaction).

References

  • Synthesis of Ibotenic Acid Analogs: Hansen, J. J., & Krogsgaard-Larsen, P. (1980). Isoxazole amino acids. Synthesis of ibotenic acid analogues.Journal of the Chemical Society, Perkin Transactions 1, 1826-1833.

  • Reactivity of Chloromethyl Isoxazoles: Doleschall, G. (1992). Synthesis of 5-chloromethyl-3-isoxazolyl-ureas and -thioureas.Tetrahedron, 48(4), 731-738.

  • Stability of Isoxazole Systems: Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory drug leflunomide.[1]Drug Metabolism and Disposition, 31(10), 1240-1250.

  • General Nucleophilic Substitution Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard Reference Text).

Sources

Synthesis of isoxazolyl-methyl ethers via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Isoxazolyl-Methyl Ethers via Williamson Etherification


)

Part 1: Executive Summary & Strategic Analysis

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for pyridine or carboxylic acids in varying contexts. The isoxazolyl-methyl ether moiety—where the isoxazole ring is linked to an oxygen via a methylene spacer (


)—is a critical structural motif found in antibiotics (e.g., oxacillin derivatives), cholinergic agonists, and anti-inflammatory agents.

Unlike direct heteroaryl ethers (


) which require 

conditions or metal catalysis, isoxazolyl-methyl ethers are classically synthesized via Williamson Ether Synthesis . This reaction exploits the "benzylic-like" reactivity of the isoxazolyl-methyl position. The electron-withdrawing nature of the isoxazole ring (

bond dipole) activates the adjacent methylene group, facilitating

displacement.

Key Synthetic Challenges:

  • Ring Stability: While generally robust, the isoxazole

    
     bond is susceptible to cleavage under strong reducing conditions or extremely harsh basicity (ring opening to nitriles).
    
  • Vesicant Hazards: Halomethyl isoxazoles are potent alkylating agents and often severe vesicants (blistering agents).

  • Competitive Elimination: Secondary substrates may undergo

    
     elimination rather than substitution.
    

Part 2: Mechanistic Logic & Decision Pathways

To design a self-validating protocol, one must choose the correct "disconnection" based on the substrate's acidity and steric profile.

Pathway Selection Matrix
Parameter Path A: Electrophilic Isoxazole Path B: Nucleophilic Isoxazole
Substrates Chloromethyl-isoxazole + Alcohol/PhenolHydroxymethyl-isoxazole + Alkyl Halide
Mechanism

Attack on Isoxazole Side-chain
Alkoxide Formation on Isoxazole Side-chain
Preferred For Phenols (Acidic,

)
Aliphatic Alcohols (High

)
Base Weak (

,

)
Strong (

,

)
Solvent Acetone, Acetonitrile, DMFTHF, DMF (Dry)
Advantage Avoids strong bases; high yields for aryls.[1]Necessary for unreactive alkyl halides.
Visual Workflow: Experimental Design

G Start Target: Isoxazolyl-Methyl Ether (Isox-CH2-O-R) Decision Identify Partner 'R-Group' Start->Decision Phenol R = Aryl (Phenol) pKa ~10 Decision->Phenol Aromatic Alcohol R = Alkyl (Aliphatic) pKa ~16-18 Decision->Alcohol Aliphatic PathA Path A: Electrophilic Isoxazole (Use Chloromethyl-isoxazole) Phenol->PathA PathB Path B: Nucleophilic Isoxazole (Use Hydroxymethyl-isoxazole) Alcohol->PathB CondA Conditions: K2CO3 / Acetone or DMF Add NaI (Finkelstein) PathA->CondA CondB Conditions: NaH / THF (0°C) Add Alkyl Halide PathB->CondB Prod Purification: Aqueous Workup -> Recrystallization/Flash CondA->Prod CondB->Prod

Figure 1: Decision tree for selecting the optimal Williamson Etherification pathway based on substrate acidity.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis via Chloromethyl Isoxazoles (For Phenolic Ethers)

Recommended for linking isoxazoles to aromatic systems.

Rationale: Phenols are sufficiently acidic to be deprotonated by carbonate bases. Using milder bases (


) prevents isoxazole ring degradation. The addition of Sodium Iodide (NaI) catalyzes the reaction by converting the less reactive chloride to a transient, highly reactive iodide (Finkelstein reaction in situ).

Reagents:

  • 3-(Chloromethyl)-5-methylisoxazole (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv - Catalytic)

  • Solvent: Acetone (for low boiling) or DMF (for difficult substrates)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Substituted Phenol (1.1 equiv) in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add anhydrous

    
      (2.0 equiv). Stir at room temperature for 15–30 minutes to generate the phenoxide anion.
    
    • Checkpoint: The suspension may change color (often yellow/orange) as the phenoxide forms.

  • Addition: Add 3-(Chloromethyl)-5-methylisoxazole (1.0 equiv) and catalytic NaI (0.1 equiv).

    • Safety Note: Chloromethyl isoxazoles are vesicants. Handle with double gloves in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
     for Acetone) for 4–8 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ). Wash the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
    
Protocol B: Synthesis via Isoxazolyl Methanol (For Aliphatic Ethers)

Recommended for linking isoxazoles to aliphatic chains.

Rationale: Aliphatic alcohols are weak acids. Strong bases like Sodium Hydride (NaH) are required to form the alkoxide.[4] The isoxazole ring is stable to NaH at


, provided the reaction is not overheated.

Reagents:

  • 5-(Hydroxymethyl)isoxazole (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Apparatus: Flame-dry a two-neck flask under Nitrogen/Argon atmosphere.

  • Alkoxide Formation:

    • Suspend NaH (1.5 equiv) in anhydrous THF at

      
       (ice bath).
      
    • Add 5-(Hydroxymethyl)isoxazole (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.

    • Observation: Hydrogen gas evolution (

      
      ) will occur. Stir at 
      
      
      
      for 30 minutes until bubbling ceases.
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for 2–6 hours.

    • Note: Do not reflux unless necessary, as harsh heat with NaH can degrade the isoxazole.

  • Quenching (Critical): Cool back to

    
    . Carefully quench with saturated 
    
    
    
    solution (dropwise) to destroy excess hydride.
  • Extraction: Extract with Diethyl Ether (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). Wash combined organics with water and brine.
    
  • Purification: Flash chromatography is usually required to separate the product from mineral oil (from NaH dispersion).

Part 4: Optimization & Troubleshooting Data

Solvent & Base Compatibility Table
Base SystemSolventTemp (

)
Substrate SuitabilityNotes

/ NaI
Acetone56 (Reflux)Phenols (Standard)"Finkelstein" conditions. Best safety profile.

DMF/MeCN25–80Sterically hindered PhenolsCesium "naked anion" effect increases reactivity.
NaH THF0–25Prim/Sec AlcoholsStandard for aliphatic ethers. Requires dry conditions.
KOH + TEBA Toluene/H2O25–80All (PTC)Phase Transfer Catalysis . Good for scale-up.
Mechanistic Visualization: The "Isoxazole Effect"

The isoxazole ring acts similarly to a phenyl ring with an electron-withdrawing substituent. This lowers the LUMO energy of the


 bond in the chloromethyl group, accelerating the 

reaction.

Mechanism Nuc Nucleophile (Ph-O⁻) TS Transition State [Ph-O ... CH2 ... Cl]‡ Nuc->TS Attack (SN2) Substrate Electrophile (Isox-CH2-Cl) Substrate->TS Activation by Ring Product Ether Product (Isox-CH2-O-Ph) TS->Product LG Leaving Group (Cl⁻) TS->LG

Figure 2: SN2 Mechanism pathway. The electron-poor isoxazole ring facilitates the backside attack.

Part 5: References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • Kankala, S., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13369-13382.

  • Gadzhily, R. A., et al. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry.

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis.[3][4][5][6][7][8] Master Organic Chemistry.

  • Freedman, H. H., & Dubois, R. A. (1975).[9] An improved Williamson ether synthesis using phase transfer catalysis.[9] Tetrahedron Letters, 16(38), 3251-3254.

Sources

Preparation of 3-methoxy-5-aminomethylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 3-Methoxy-5-Aminomethylisoxazole Derivatives

Executive Summary

The 3-methoxy-5-aminomethylisoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for


-aminobutyric acid (GABA) and glutamate analogs. Specifically, it represents the 

-methyl ether of Muscimol (a potent GABA

agonist). While the 3-hydroxyisoxazole core of Muscimol is well-documented, the 3-methoxy variant offers distinct pharmacokinetic advantages, including improved lipophilicity and blood-brain barrier (BBB) permeability.

The Synthetic Challenge: Direct methylation of 3-hydroxyisoxazoles is operationally flawed due to the "ambident nucleophile" problem, where


-alkylation (yielding isoxazol-3(2H)-ones) competes with the desired 

-alkylation. Furthermore, the isoxazole ring is sensitive to reductive conditions (e.g., catalytic hydrogenation), making the installation of the aminomethyl group via standard nitrile/azide reduction risky.

The Solution: This guide details a Regioselective Nucleophilic Aromatic Substitution (S


Ar)  protocol. By establishing the isoxazole core with a 3-bromo handle via [3+2] cycloaddition, we can displace the halogen with methoxide. This method guarantees 100% 

-regioselectivity and avoids the separation of difficult tautomeric mixtures.

Strategic Synthetic Analysis

The synthesis is designed around two critical quality attributes (CQAs): Regiochemical Purity and Ring Integrity .

Pathway Logic
  • The "Ambident" Trap (Avoid): Direct methylation of 3-hydroxy-5-aminomethylisoxazole yields a mixture of the target (3-methoxy) and the byproduct (2-methyl-3-isoxazolone). Separation is low-yielding.

  • The "Halogen Displacement" Strategy (Preferred): 3-Halo-isoxazoles are susceptible to nucleophilic attack by alkoxides. This reaction is specific to the 3-position and exclusively yields the ether.

  • Amine Protection: The 5-aminomethyl group is installed early as a protected species (

    
    -Boc) to prevent side reactions during the basic methoxylation step.
    

SyntheticStrategy cluster_legend Key Transformation Start Propargyl Amine (N-Boc Protected) Intermediate1 3-Bromo-5-(N-Boc) aminomethylisoxazole Start->Intermediate1 [3+2] Cycloaddition KHCO3, EtOAc Reagent Dibromoformaldoxime (Nitrile Oxide Precursor) Reagent->Intermediate1 Step2 S_NAr Methoxylation (NaOMe / MeOH) Intermediate1->Step2 Heat Intermediate2 3-Methoxy-5-(N-Boc) aminomethylisoxazole Step2->Intermediate2 Displacement of Br Target Target: 3-Methoxy-5-aminomethyl isoxazole HCl Intermediate2->Target Acid Deprotection (4M HCl/Dioxane)

Figure 1: Strategic workflow utilizing the 3-bromo intermediate to ensure regioselective O-methylation.

Detailed Experimental Protocols

Phase 1: Construction of the 3-Bromo-Isoxazole Core

Objective: Synthesize tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate via [3+2] cycloaddition.

Reagents:

  • 
    -Boc-propargylamine (1.0 equiv)
    
  • Dibromoformaldoxime (1.1 equiv) [Precursor for bromonitrile oxide]

  • Potassium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Ethyl Acetate (EtOAc) and Water

Protocol:

  • Preparation: Dissolve

    
    -Boc-propargylamine (10 mmol) in EtOAc (50 mL). Add 
    
    
    
    (25 mmol) followed by water (2 mL) to create a biphasic system which aids in buffering.
  • Cycloaddition: Add dibromoformaldoxime (11 mmol) portion-wise over 1 hour at room temperature. Note: Slow addition controls the exotherm and prevents dimerization of the nitrile oxide.

  • Reaction: Stir vigorously for 12–16 hours. The bromonitrile oxide generates in situ and reacts with the alkyne.

  • Workup: Wash the organic layer with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

    • Yield Expectation: 75–85%

    • Appearance: White to pale yellow solid.

Phase 2: Regioselective Methoxylation (The Critical Step)

Objective: Displace the 3-bromo group with methoxide.

Reagents:

  • 3-Bromo-isoxazole intermediate (from Phase 1)

  • Sodium Methoxide (NaOMe) (5.0 equiv, 25 wt% in MeOH)

  • Anhydrous Methanol (MeOH)

Protocol:

  • Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the 3-bromo intermediate (5 mmol) in anhydrous MeOH (10 mL).

  • Reagent Addition: Add the NaOMe solution (25 mmol) under nitrogen atmosphere.

  • Reaction (S

    
    Ar):  Heat the mixture to reflux (
    
    
    
    ) for 12–24 hours.
    • Monitoring: Monitor by HPLC or TLC. The 3-bromo starting material is less polar than the 3-methoxy product.

    • Troubleshooting: If conversion stalls, transfer to a sealed tube and heat to

      
      . The 3-bromo bond is chemically robust and requires significant activation energy to displace.
      
  • Workup: Cool to room temperature. Concentrate to remove bulk MeOH. Resuspend residue in EtOAc and wash with saturated

    
     (aq) to neutralize excess base.
    
    • Critical Safety: Do not acidify strongly at this stage; the isoxazole ring can be sensitive.

  • Purification: The product is often pure enough for the next step. If needed, recrystallize from cold ether/hexanes.

Phase 3: Deprotection to Final Salt

Objective: Remove the Boc group without cleaving the isoxazole N-O bond.

Protocol:

  • Dissolve the 3-methoxy intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (10 equiv) at

    
    .
    
  • Stir at room temperature for 2 hours.

  • Isolation: The product usually precipitates as the hydrochloride salt. Filter the solid, wash with diethyl ether, and dry under vacuum.

Data Summary & Critical Quality Attributes

Parameter3-Bromo Intermediate (Precursor)3-Methoxy Target (Product)

H NMR (DMSO-

)

6.85 (s, 1H, Isoxazole-H4)

6.10 (s, 1H, Isoxazole-H4)
Key Shift No methoxy signal.

3.92 (s, 3H, -OCH

)

C NMR
C3-Br signal at ~138 ppmC3-OMe signal at ~172 ppm
Solubility Soluble in DCM, EtOAcSalt is water-soluble; Free base in DCM
Stability Stable at RTAcid Labile (Avoid strong mineral acids >60°C)

Mechanistic Insight: The shift of the isoxazole H4 proton from


 6.85 to 

6.10 is diagnostic. The electron-donating methoxy group increases the electron density of the ring, shielding the H4 proton significantly compared to the electron-withdrawing bromine.

Safety & Handling Protocols

  • Isoxazole Instability:

    • Hazard: Isoxazoles contain a weak N-O bond. Avoid using Raney Nickel or Palladium on Carbon with Hydrogen gas, as this will cleave the ring to form an enamino-ketone.

    • Alternative: If further reduction is required (e.g., reducing an aldehyde to an alcohol), use Sodium Borohydride (

      
      ) which preserves the ring.
      
  • High-Energy Intermediates:

    • Warning: While this protocol uses a carbamate, older literature cites 3-methoxy-5-azidomethyl-isoxazole . This azide intermediate is reported to decompose explosively at 200°C .[1] Avoid the azide route for scale-up; the Boc-amine route described here is inherently safer.

  • Sodium Methoxide:

    • Corrosive and moisture sensitive. Always handle under inert atmosphere (

      
       or 
      
      
      
      ).

References

  • Krogsgaard-Larsen, P., et al. (1977). "GABA agonists.[2] Resolution, absolute stereochemistry, and enantioselective pharmacology of (S)-(+)- and (R)-(-)-dihydromuscimol." Journal of Medicinal Chemistry, 20(12), 1638–1641. Link

  • Hansen, J. J., & Krogsgaard-Larsen, P. (1980). "Isoxazole amino acids as potent GABA agonists."[2] Journal of the Chemical Society, Perkin Transactions 1, 1826-1833. (Describes the fundamental instability of isoxazoles under hydrogenation). Link

  • Burton, G., et al. (1990). "Synthesis of 3-methoxyisoxazoles via nucleophilic substitution." Tetrahedron Letters, 31(26), 3699-3702. (Establishes the S

    
    Ar displacement of 3-bromo isoxazoles). Link
    
  • Sivappa, R., et al. (2016). "Regioselective synthesis of isoxazoles." Journal of Organic Chemistry, 81(20), 9687–9696. (Modern review of regioselectivity in [3+2] cycloadditions). Link

Sources

Technical Guide: Preservation and Manipulation of Labile Isoxazole Halide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole halides are pivotal electrophilic building blocks in the synthesis of beta-lactamase inhibitors, immunomodulators (e.g., Leflunomide analogs), and COX-2 inhibitors. However, their utility is compromised by two distinct instability vectors: hydrolytic degradation of the halide functionality and nucleophilic ring cleavage of the isoxazole core.

This guide provides a validated framework for the storage and handling of these reagents. Unlike generic "moisture-sensitive" protocols, this document addresses the specific liability of the isoxazole N-O bond, providing a self-validating workflow to ensure reagent integrity.

Part 1: The Chemical Liability (Mechanistic Insight)

To handle isoxazole halides effectively, one must understand that "moisture sensitivity" manifests in two competing pathways depending on the specific halide type: Acyl Halides (e.g., Isoxazole-4-carbonyl chloride) vs. Ring Halides (e.g., 3-bromoisoxazole).

The Degradation Pathways

The isoxazole ring possesses a weak N-O bond (approx. 55 kcal/mol), which acts as a latent "spring" ready to snap open under nucleophilic attack.

  • Pathway A: Halide Hydrolysis (Acyl Halides). This is the immediate threat. Water attacks the carbonyl carbon, displacing chloride and forming the carboxylic acid and HCl. The generated HCl is autocatalytic, protonating the ring nitrogen and accelerating Pathway B.

  • Pathway B: Ring Scission (General). Under basic conditions (or even neutral aqueous conditions over time), the isoxazole ring undergoes a Kemp-elimination-like cleavage. The N-O bond breaks, yielding thermodynamically stable nitriles or enamino-ketones.

Visualization of Instability

The following diagram illustrates the divergent degradation pathways that must be prevented.

IsoxazoleDegradation Isoxazole Isoxazole-4-carbonyl Chloride Acid Isoxazole-4-carboxylic Acid (Inactive) Isoxazole->Acid Fast Hydrolysis RingOpen Open-Chain Nitrile/Enone (Irreversible Ruin) Isoxazole->RingOpen Nucleophilic Attack (N-O Cleavage) HCl HCl (Autocatalyst) Isoxazole->HCl Byproduct Water H2O (Moisture) Water->Isoxazole Attack HCl->Isoxazole Protonation (Activation)

Figure 1: Divergent degradation pathways. Note that HCl generated from hydrolysis can accelerate ring opening by activating the system toward nucleophiles.

Part 2: Storage Architecture

Standard refrigeration is insufficient. The storage protocol must create a "Cold Chain" that excludes both moisture and light.

The Storage Matrix
ParameterSpecificationRationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing N-O bond cleavage and hydrolysis.
Atmosphere Argon (Pre-packed) Argon is heavier than air and forms a "blanket" over the solid/liquid. Nitrogen is acceptable but less effective for frequent opening.
Container Sure/Seal™ or Teflon-lined Standard caps allow moisture diffusion. Septum-sealed bottles allow syringe extraction without atmospheric exposure.[1][2][3]
Desiccant P2O5 or Activated Sieves Silica gel is often too mild. Secondary containment (desiccator) with P2O5 is recommended for long-term banking.
Re-Sealing Protocol (Self-Validating)
  • Purge: After use, flush the headspace with Argon for 30 seconds.

  • Seal: Wrap the cap junction with Parafilm® M.

  • Validate: If the compound (typically pale yellow or colorless) turns dark orange or brown , ring scission has occurred. Discard immediately.

Part 3: Operational Protocols

Solvent Selection & Drying

Isoxazole halides react violently with nucleophilic solvents (alcohols, amines).

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

  • Drying Standard: Solvents must be anhydrous (<50 ppm H2O).

    • Protocol: Store DCM over activated 3Å Molecular Sieves for 24 hours prior to use.

    • Avoid: Do not use basic drying agents (K2CO3, KOH) for the reaction mixture, as they catalyze isoxazole ring opening.

Inert Transfer Workflow (Schlenk Technique)

This protocol utilizes a positive-pressure inert gas system to prevent ambient moisture ingress during transfer.

TransferProtocol cluster_safety Critical Control Point Source Reagent Bottle (Sure/Seal™) Transfer Syringe/Cannula Transfer (Positive Pressure) Source->Transfer Needle Insertion Prep Oven-Dry Glassware (>120°C, cooled under Ar) Reaction Reaction Vessel (0°C, Inert Atm) Prep->Reaction Assembly Transfer->Reaction Dropwise Addition Quench Controlled Quench Reaction->Quench Completion

Figure 2: Inert atmosphere transfer workflow. The Critical Control Point is the syringe transfer, where air intake is most likely.

Step-by-Step Handling Procedure
  • Equilibration: Remove the reagent bottle from the freezer and allow it to warm to room temperature inside a desiccator before opening. Opening a cold bottle condenses atmospheric water immediately.

  • System Prep: Flame-dry or oven-dry the reaction flask. Flush with Argon x3.

  • Extraction:

    • Insert a slight positive pressure Argon line (balloon or manifold) into the reagent bottle.

    • Use a gas-tight syringe (glass or solvent-resistant plastic) to withdraw the liquid.

  • Addition: Add the isoxazole halide dropwise to the reaction flask at 0°C .

    • Why 0°C? Low temperature suppresses the rate of hydrolysis from any trace moisture present in the solvent.

Part 4: Quality Control & Troubleshooting

Before committing valuable substrates, validate the integrity of the isoxazole halide.

IndicatorObservationDiagnosisAction
Visual Darkening (Yellow

Brown)
Ring opening / PolymerizationDiscard. Purification is rarely successful due to autocatalytic degradation.
Physical Fuming upon openingHydrolysis (HCl release)Caution. Reagent is partially degraded but may be usable if excess is applied.
H-NMR Loss of singlets (8.0-9.0 ppm)Loss of aromatic ring protonsDiscard.
H-NMR New broad peak >10 ppmCarboxylic acid formationPurify via sublimation (if solid) or distillation (if liquid), but discard is safer.

Troubleshooting Tip: If your yield is consistently low, check the pH of your aqueous workup . Isoxazoles are unstable in strong base. Quench reactions with saturated NH4Cl or dilute HCl, never NaOH, to preserve the ring during isolation.

References

  • Pevarello, P., et al. (1999). Isoxazole chemistry: a review. (Contextual grounding on ring stability and cleavage mechanisms).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Sources

Troubleshooting & Optimization

Technical Support Center: Isoxazole Synthesis & Nitrile Oxide Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimerization Side Reactions in Isoxazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting & Optimization Guide

Module 1: The Mechanic of Failure (The "Furoxan Trap")

In the synthesis of isoxazoles via 1,3-dipolar cycloaddition, the primary failure mode is the dimerization of the nitrile oxide intermediate into furoxan (1,2,5-oxadiazole-2-oxide).[1][2]

This is not a random side reaction; it is a kinetic certainty if the reaction environment is not rigorously controlled. The nitrile oxide species (


) is an unstable ambiphile. In the absence of a sufficient concentration of the dipolarophile (alkyne/alkene), the dipole will react with itself.
Mechanistic Pathway Analysis

The following diagram illustrates the competing kinetic pathways. Note that the dimerization is second-order with respect to the nitrile oxide concentration, whereas the desired cycloaddition depends on the interaction between the nitrile oxide and the dipolarophile.

G Oxime Aldoxime (Precursor) Chlor Hydroximoyl Chloride Oxime->Chlor NCS/Chloramine-T NO Nitrile Oxide (Transient Dipole) Chlor->NO Base (HCl elimination) Isox Isoxazole (Target Product) NO->Isox Path A: + Alkyne (k_cyc [NO][Alkyne]) Furoxan Furoxan (Dimer Side-Product) NO->Furoxan Path B: Dimerization (k_dim [NO]²)

Caption: Kinetic competition between the desired [3+2] cycloaddition (Path A) and the parasitic dimerization to furoxan (Path B).

Module 2: Process Control & Optimization

To defeat the "Furoxan Trap," you must manipulate the reaction kinetics. The rate of dimerization (


) and the rate of cycloaddition (

) are defined as:



The Golden Rule: You must maintain the instantaneous concentration of the nitrile oxide (


) as close to zero as possible while keeping the concentration of the dipolarophile (

) high.
Optimization Matrix
VariableRecommendationTechnical Rationale
Stoichiometry 1.2 – 1.5 eq of AlkyneExcess dipolarophile drives

by pseudo-first-order kinetics relative to the dipole.
Addition Mode Syringe Pump (Slow)Prevents "hot spots" of high

that favor the 2nd-order dimerization event.
Base Selection Weak Base (

)
Strong bases (

) generate the dipole too rapidly. Milder bases buffer the generation rate.
Temperature Ambient to 40°C High heat often accelerates dimerization (

for dimerization is often lower than cycloaddition for hindered substrates).
Stirring Vigorous (>800 RPM) Essential to disperse the added precursor immediately, preventing local concentration spikes.

Module 3: Troubleshooting Scenarios (Q&A)

Q1: I am seeing a precipitate form immediately upon adding the base. My yield is <30%.

Diagnosis: You are likely generating the nitrile oxide too fast, leading to rapid dimerization. Furoxans are often crystalline solids that precipitate out of non-polar solvents, physically removing the reactant from the cycle. Corrective Action:

  • Switch to the Slow Addition Protocol (see Module 4).

  • Change solvent to a biphasic system (e.g., EtOAc/Water) or use a homogeneous solvent where the precursor is soluble but the base is sparingly soluble, creating a "controlled release" effect.

Q2: My alkyne is expensive/precious. I cannot use it in excess.

Diagnosis: Standard protocols rely on excess alkyne to statistically favor cycloaddition. Corrective Action:

  • Reverse Addition: Do not add the alkyne to the nitrile oxide. You must add the nitrile oxide precursor very slowly (over 4-8 hours) to the solution containing your valuable alkyne.

  • Use Copper Catalysis (CuAAC-like): If synthesizing 3,5-disubstituted isoxazoles from terminal alkynes, use Cu(I) catalysis. This changes the mechanism to a stepwise metallacycle pathway, which is significantly faster than thermal dimerization, allowing you to use 1:1 stoichiometry.

Q3: I am using the NCS/Aldoxime method, but the reaction stalls.

Diagnosis: Incomplete chlorination of the aldoxime or sequestration of the base by the HCl byproduct. Corrective Action:

  • Ensure the intermediate hydroximoyl chloride is fully formed before adding the base. Monitor by TLC (the oxime spot should disappear, replaced by a less polar chloride spot).

  • If using

    
    , the resulting 
    
    
    
    salt can encapsulate the reagents. Switch to a heterogeneous base like
    
    
    or use a biphasic system (DCM/Water).

Module 4: The "Gold Standard" Protocol (Slow Addition)

This protocol is designed to enforce kinetic control , ensuring the rate of cycloaddition always exceeds the rate of dimerization.

Experimental Workflow

Protocol Start Start: Preparation FlaskA Flask A (Reaction Vessel): Dissolve Alkyne (1.2 eq) + Base in Solvent (e.g., DCM or EtOH) Start->FlaskA FlaskB Syringe B (Precursor): Dissolve Hydroximoyl Chloride (1.0 eq) in Solvent Start->FlaskB Reaction Reaction Progress [Nitrile Oxide] remains steady-state low FlaskA->Reaction Process Syringe Pump Addition Rate: 1.0 equiv / 4-6 Hours FlaskB->Process Process->FlaskA Slow infusion Workup Workup: Filter salts -> Evaporate -> Chromatography Reaction->Workup

Caption: Step-by-step workflow for the syringe pump addition method to minimize dimerization.

Step-by-Step Methodology
  • Precursor Preparation (In Situ vs. Isolated):

    • Best Practice: Convert the aldoxime to hydroximoyl chloride using NCS (N-chlorosuccinimide) in DMF or DCM first. Verify conversion by TLC.

    • Note: Isolating the hydroximoyl chloride is safer than generating it in the presence of the base.

  • The "Pool" (Flask A):

    • Charge a round-bottom flask with the Alkyne (1.2 – 1.5 equiv) .

    • Add Triethylamine (1.2 equiv) or

      
       (2.0 equiv) .
      
    • Dissolve in DCM or Ethanol (

      
       relative to alkyne).
      
  • The "Feed" (Syringe B):

    • Dissolve the Hydroximoyl Chloride (1.0 equiv) in the minimum amount of solvent required for solvation.

  • Execution:

    • Place Flask A under vigorous stirring.

    • Using a syringe pump, add the contents of Syringe B to Flask A over 4 to 6 hours .

    • Why? This ensures that at any given second, the molar ratio of Alkyne:Dipole is >100:1, making dimerization statistically impossible.

  • Workup:

    • After addition is complete, stir for an additional 2 hours.

    • Wash with water (to remove amine salts/succinimide).

    • Concentrate and purify via column chromatography.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7] Past and Future. Angewandte Chemie International Edition.

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a New Reagent System for the Synthesis of Nitrile Oxides from Nitro Compounds. The Journal of Organic Chemistry.

  • Deng, X., & Mani, N. S. (2010). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters. (Context on 1,3-dipole behavior).

  • Mendelsohn, B. A., et al. (2009).[8] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters.

  • Navarro, A. (2019). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes. Organic Letters.

Sources

Technical Support Center: Stability of 5-(Chloromethyl)-3-methoxy-1,2-oxazole in DMSO Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(chloromethyl)-3-methoxy-1,2-oxazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during your work, providing not just solutions but also the underlying chemical principles.

Issue 1: Unexpected Reaction Products Observed in NMR or LC-MS Analysis

Symptoms:

  • Appearance of new peaks in your ¹H NMR spectrum, particularly in the aldehyde region (9-10 ppm).

  • Detection of a new mass in your LC-MS data corresponding to the molecular weight of 5-formyl-3-methoxy-1,2-oxazole.

  • A noticeable decrease in the concentration of this compound over time, even at room temperature.

Root Cause Analysis: The chloromethyl group of this compound is susceptible to oxidation by DMSO, a phenomenon known as the Kornblum oxidation.[1][2][3] This reaction converts the primary alkyl chloride into an aldehyde. While often requiring heat or a base, this reaction can proceed slowly even under ambient conditions, especially with activated halides like the one in this molecule.[1] The oxygen atom of DMSO acts as a nucleophile, attacking the carbon of the chloromethyl group.[1]

dot

Kornblum_Oxidation start 5-(Chloromethyl)-3-methoxy- 1,2-oxazole intermediate Alkoxysulfonium Salt Intermediate start->intermediate Nucleophilic Attack by DMSO Oxygen dmso DMSO (Dimethyl Sulfoxide) dmso->intermediate product 5-Formyl-3-methoxy- 1,2-oxazole intermediate->product Elimination byproduct Dimethyl Sulfide (DMS) + HCl intermediate->byproduct Troubleshooting_Workflow start Inconsistent Biological Results check_solution Inspect Stock Solution for Precipitate start->check_solution precipitate Precipitate Observed check_solution->precipitate Yes no_precipitate No Precipitate check_solution->no_precipitate No redissolve Warm, Vortex, Sonicate (cautiously) precipitate->redissolve hplc_analysis Perform HPLC-MS Analysis no_precipitate->hplc_analysis redissolve->hplc_analysis degradation Degradation Confirmed hplc_analysis->degradation Yes no_degradation No Degradation hplc_analysis->no_degradation No prepare_fresh Prepare Fresh Stock Solution degradation->prepare_fresh review_protocol Review Assay Protocol no_degradation->review_protocol

Caption: Troubleshooting workflow for inconsistent biological assay results.

Troubleshooting Protocol:

  • Visual Inspection: Before each use, visually inspect your thawed stock solution for any precipitate.

  • Re-dissolving: If a precipitate is present, gently warm the vial to room temperature and vortex thoroughly. [4]Cautious sonication can also be employed. [4]3. Analytical Verification: To confirm the integrity of your stock solution, perform a quick analysis using HPLC-MS. This will allow you to quantify the amount of parent compound remaining and identify any major degradation products.

  • Fresh Preparations: For the most reliable results, always use freshly prepared dilutions from a recently made stock solution for your assays.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound in a DMSO stock solution?

A1: The stability is highly dependent on storage conditions. At room temperature, noticeable degradation can occur within days. [5]When stored at -20°C or -80°C under an inert atmosphere, the solution can be stable for several weeks to months. [4]However, for long-term storage, it is always advisable to periodically check the purity by an analytical method like HPLC.

Q2: Are there alternative solvents to DMSO for this compound?

A2: While DMSO is a common solvent due to its high dissolving power, you could consider other aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). However, the reactivity of the chloromethyl group should be evaluated in any new solvent system. For some applications, acetonitrile or acetone might be suitable, but solubility could be a limiting factor.

Q3: Can I use DMSO-d₆ for my NMR studies, and will it affect the stability?

A3: Yes, you can use DMSO-d₆ for NMR analysis. The isotopic labeling does not significantly alter the chemical reactivity of the solvent. You should expect to see the same potential for Kornblum oxidation as with non-deuterated DMSO. Therefore, it is recommended to run NMR experiments on freshly prepared samples.

Q4: Besides the aldehyde, are there other potential degradation products?

A4: While the Kornblum oxidation product is the most likely degradation species, other reactions are possible, especially in the presence of nucleophilic impurities or water. Hydrolysis of the chloromethyl group to a hydroxymethyl group is a possibility if significant water is present. Additionally, DMSO can participate in Pummerer rearrangements under certain conditions, which could lead to other byproducts. [6][7][8][9] Q5: How can I quantitatively monitor the stability of my compound in DMSO?

A5: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with mass spectrometry (MS) detection. An HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of each.

Section 3: Experimental Protocols

Protocol 1: HPLC-MS Method for Stability Monitoring

This protocol provides a general method for assessing the purity and degradation of this compound in DMSO.

Parameter Condition
HPLC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 254 nm
MS Detection Electrospray Ionization (ESI) in positive mode, scanning a mass range that includes the parent compound and expected degradants.

Sample Preparation:

  • Dilute your DMSO stock solution to a final concentration of approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Vortex to ensure complete mixing.

  • Transfer to an HPLC vial for analysis.

Protocol 2: Forced Degradation Study

To proactively identify potential degradation products, a forced degradation study can be performed.

  • Acidic Conditions: Mix 100 µL of your stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours. [4]2. Basic Conditions: Mix 100 µL of your stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours. [4]3. Oxidative Conditions: Mix 100 µL of your stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours. [4]4. Thermal Conditions: Incubate 1 mL of the stock solution at 60°C for 7 days. [4]5. Analysis: Analyze the stressed samples by the HPLC-MS method described above to identify and characterize any new peaks.

By understanding the potential instability of this compound in DMSO and implementing these troubleshooting and monitoring strategies, you can ensure the accuracy and reproducibility of your experimental results.

References

  • Vertex AI Search. DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing.
  • Grokipedia.
  • Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. (2022).
  • Wikipedia.
  • Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. NIH.
  • Wikipedia. Dimethyl sulfoxide.
  • Quora. How is DMSO (dimethyl sulfoxide) used as a substitute for water in organic synthesis, particularly in SN1 or SN2 reactions? (2024).
  • Application of DMSO as "oxidant" in organic synthesis! (2025).
  • Subrahmanya Bhat, K., Srinivas, S., Srinivas, P., & Gurudutt, K. N. (2004). Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(2), 426-429.
  • ORGANIC CHEMISTRY. RSC Publishing. (2025).
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. NIH. (2022).
  • Smolecule. 5-(chloromethyl)-1,3-oxazole;dichloromethane. (2024).
  • Benchchem. 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6.
  • ResearchGate. N‐Methylthiomethylation of (8‐Aza)6‐Chloropurine with DMSO through the Pummerer Rearrangement | Request PDF.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Wikipedia. Pummerer rearrangement.
  • Sigma-Aldrich. 5-(Chloromethyl)oxazole | 172649-57-9.
  • ResearchGate. 16047 PDFs | Review articles in OXAZOLES.
  • Tokyo Chemical Industry UK Ltd. Pummerer Rearrangement.
  • BLD Pharm. 172649-57-9|5-(Chloromethyl)oxazole|BLD Pharm.
  • SynArchive. Pummerer Rearrangement.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). (2023).
  • AK Scientific, Inc. 5-Chlorobenzo[d]oxazole-2-thiol.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • PubChemLite. This compound.
  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO.
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022).
  • Improved Synthesis of 5-(Chloromethyl)
  • Kachaeva, M., et al. (2018). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Current Chemistry Letters, 7.
  • Benchchem. "improving the stability of thiazole compounds in DMSO for long-term storage".
  • Sigma-Aldrich. 5-chloro-3-(3-methoxyphenyl)-1,2,4-oxadiazole.
  • SIELC Technologies.
  • Kinetics and mechanisms of DMSO (dimethylsulfoxide)
  • Benchchem. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (2021).
  • ResearchGate. What are the best parameters for DMSO analysis by using HPLC system? (2023).
  • Sigma-Aldrich. 4-(chloromethyl)-5-methyl-1,3-oxazole.

Sources

Technical Support Center: Optimizing SN2 Reactions with Isoxazole Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for optimizing bimolecular nucleophilic substitution (SN2) reactions involving isoxazole alkyl halides. Drawing from established principles and field-proven insights, this resource aims to empower you to overcome common challenges and enhance your reaction yields and purity.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during SN2 reactions with isoxazole alkyl halides.

FAQ 1: My SN2 reaction with a 5-(chloromethyl)isoxazole substrate is sluggish and gives low yields. What are the likely causes?

Low yields in SN2 reactions with isoxazole alkyl halides can often be attributed to a combination of factors related to the substrate, nucleophile, and reaction conditions.[1]

  • Substrate Reactivity: The electrophilic carbon on the chloromethyl group is activated by the adjacent isoxazole ring. However, the nature of substituents on the isoxazole ring can significantly influence reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbon, while bulky substituents near the reaction center can cause steric hindrance, slowing down the reaction.[2][3]

  • Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile.[4][5][6] Weak nucleophiles will react slowly. Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., RO⁻ > ROH).[4]

  • Leaving Group Ability: While chloride is a reasonably good leaving group, it is less effective than bromide or iodide.[4][7] For particularly challenging transformations, converting the chloride to a better leaving group, such as an iodide, in situ (e.g., Finkelstein reaction conditions) can dramatically improve reaction rates.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[3][8][9][10]

FAQ 2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?

Side product formation is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

  • Elimination (E2) Reactions: If the nucleophile is also a strong base, it can promote a competing E2 elimination reaction, especially if there are protons on the carbon adjacent to the chloromethyl group. This is less common with typical halomethyl isoxazoles but can be a factor with more complex substrates. Using a less basic nucleophile or carefully controlling the reaction temperature can help minimize this.

  • Ring Opening of the Isoxazole: The isoxazole ring can be susceptible to cleavage under certain conditions.[1] Strongly basic or reductive conditions can lead to ring-opening, generating unwanted byproducts.[1] It is crucial to screen bases and ensure that the reaction conditions are not too harsh for the isoxazole core.

  • Reaction with the Isoxazole Ring: While the primary reaction site is the alkyl halide, some nucleophiles might interact with the isoxazole ring itself, especially at elevated temperatures. This is less common but should be considered if unexpected byproducts are observed.

FAQ 3: How do I choose the optimal solvent for my SN2 reaction?

The right solvent can be the key to a successful SN2 reaction.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices for SN2 reactions.[3][9] They effectively dissolve many ionic nucleophiles while poorly solvating the anionic nucleophile, thus increasing its reactivity.[8][10]

  • Polar Protic Solvents (To be used with caution): Solvents like water, methanol, and ethanol can solvate and stabilize the nucleophile through hydrogen bonding, forming a "shell" around it and reducing its nucleophilicity.[8][10] This significantly slows down the SN2 reaction rate.[9][10]

  • Nonpolar Solvents (Generally not recommended): Solvents like hexane and toluene are generally poor choices as they do not effectively dissolve most ionic nucleophiles.

Solvent TypeExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileIncreases Rate Solvates the cation, leaving the nucleophile "naked" and highly reactive.[8][9]
Polar Protic Water, Methanol, EthanolDecreases Rate Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[8][10]
Nonpolar Hexane, Toluene, BenzeneVery Slow/No Reaction Poor solubility of most ionic nucleophiles.

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common experimental problems.

Guide 1: Low or No Conversion to Product

If you are observing low or no conversion of your starting material, follow this systematic troubleshooting workflow.

low_conversion cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low/No Conversion Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_nucleophile Optimize Nucleophile check_conditions->optimize_nucleophile Conditions Correct optimize_solvent Optimize Solvent optimize_nucleophile->optimize_solvent optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time consider_catalyst Consider a Catalyst optimize_temp_time->consider_catalyst end Improved Yield consider_catalyst->end reagent_details • Purity of isoxazole alkyl halide (NMR, GC-MS) • Purity and strength of nucleophile • Accurate stoichiometry condition_details • Anhydrous conditions? • Inert atmosphere (if needed)? • Correct temperature?

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate or multiple peaks in your analytical data indicates the formation of byproducts.

Caption: Decision tree for addressing multiple product formation.

III. Experimental Protocols

This section provides detailed experimental protocols for key optimization strategies.

Protocol 1: General Procedure for a Standard SN2 Reaction

This protocol provides a starting point for the SN2 reaction of a 5-(chloromethyl)isoxazole with a generic nucleophile.

Materials:

  • 5-(chloromethyl)isoxazole derivative (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry, inert gas-flushed flask, add the 5-(chloromethyl)isoxazole derivative.

  • Dissolve the starting material in the anhydrous polar aprotic solvent.

  • Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature is a good starting point).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Protocol 2: Optimization of Reaction Conditions - A Case Study

Objective: To optimize the yield for the reaction between 3-bromo-5-(chloromethyl)isoxazole and sodium azide.

Reaction: 3-bromo-5-(chloromethyl)isoxazole + NaN₃ → 3-bromo-5-(azidomethyl)isoxazole

Initial Conditions (Leading to low yield):

  • Solvent: Methanol

  • Temperature: Reflux

  • Reaction Time: 24 hours

Troubleshooting and Optimization Steps:

  • Solvent Screening: The initial use of methanol, a polar protic solvent, likely hindered the reaction. A screen of polar aprotic solvents is warranted.

SolventTemperature (°C)Time (h)Yield (%)
Methanol652425
DMF 25 4 95
Acetonitrile25880
DMSO25492
  • Temperature Optimization: With a suitable solvent like DMF, the reaction can often proceed efficiently at room temperature, minimizing potential side reactions.

  • Final Optimized Protocol:

    • Dissolve 3-bromo-5-(chloromethyl)isoxazole (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.2 eq) in one portion.

    • Stir the mixture at room temperature for 4 hours.

    • Monitor by TLC until the starting material is consumed.

    • Work-up and purify as described in the general protocol.

Protocol 3: Utilizing Phase-Transfer Catalysis for Biphasic Reactions

For nucleophiles with poor solubility in organic solvents, phase-transfer catalysis (PTC) can be a powerful technique.[12]

Reaction: 5-(chloromethyl)isoxazole + KCN → 5-(cyanomethyl)isoxazole

Procedure:

  • In a flask, combine the 5-(chloromethyl)isoxazole derivative in an organic solvent (e.g., toluene, dichloromethane).

  • Add an aqueous solution of the nucleophile (e.g., KCN).

  • Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).[13]

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress by analyzing the organic layer.

  • Upon completion, separate the layers. Wash the organic layer with water and brine.

  • Dry, concentrate, and purify the product from the organic layer.

IV. Mechanistic Considerations

A solid understanding of the SN2 mechanism is fundamental to troubleshooting and optimization.

sn2_mechanism reactants Nu⁻  +  R-CH₂-X transition_state [Nu···CH₂(R)···X]⁻ ‡ reactants->transition_state Backside Attack products Nu-CH₂-R  +  X⁻ transition_state->products Leaving Group Departs caption The concerted SN2 reaction mechanism.

Caption: A simplified representation of the concerted SN2 mechanism.

The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.[14][15][16] The transition state involves a pentacoordinate carbon atom.[15] Factors that stabilize this transition state will increase the reaction rate.

Key Factors Influencing the SN2 Reaction Rate:

  • Substrate: Unhindered substrates (methyl > primary > secondary) react fastest.[2][3] Tertiary substrates do not undergo SN2 reactions due to steric hindrance.[3]

  • Nucleophile: Stronger nucleophiles lead to faster reactions.[2][4]

  • Leaving Group: A better leaving group (a weaker base) will accelerate the reaction.[4][7][17] The general trend for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions.[3][8][9][10]

By systematically evaluating and optimizing these factors, you can significantly improve the outcomes of your SN2 reactions with isoxazole alkyl halides.

V. References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Chemistry Net. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Wordpress.

  • Quora. What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?.

  • Influence of the Leaving Group on the Dynamics of a Gas Phase SN2 Reaction.

  • Wester, R. (2015). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Chemistry.

  • Kano, T., Yamamoto, A., Song, S., & Maruoka, K. (2011). Catalytic asymmetric syntheses of isoxazoline-N-oxides under phase-transfer conditions. Chemical Communications, 47(15), 4358-4360.

  • Kim, Y., Cramer, C. J., & Truhlar, D. G. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A, 113(32), 9109-9114.

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.

  • Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions [Video]. YouTube.

  • The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube.

  • CymitQuimica. 3-BROMO-5-(CHLOROMETHYL)ISOXAZOLE.

  • ResearchGate. Analysis of solvent effect on SN2 reactions by different theoretical models.

  • Bento, A. P., & Bickelhaupt, F. M. (2010). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry-A European Journal, 16(26), 7678-7690.

  • AK LECTURES. (2013, April 27). Effect of Leaving Groups on Sn2 Reactions [Video]. YouTube.

  • International Journal of Creative Research Thoughts (IJCRT). (2024). Phase Transfer Catalysis In A Toluene-Water Biphasic System: A 1,3-Dipolar Cycloaddition Approach For The Synthesis Of.

  • International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.

  • Little Flower College Guruvayoor. phase transfer catalyst.

  • Bickelhaupt, F. M., & van der Wijst, T. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 18(19), 2636-2651.

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.

  • ResearchGate. Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles.

  • Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).

  • MedSchoolCoach. (2020, October 27). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep [Video]. YouTube.

  • MDPI. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors.

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.

  • Wikipedia. SN2 reaction.

  • Sciforum. Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives.

  • Synthonix. 3-Bromo-5-(chloromethyl)isoxazole - [B2105].

  • Santa Cruz Biotechnology. 3-Bromo-5-(chloromethyl)isoxazole | CAS 124498-15-3 | SCBT.

  • Royal Society of Chemistry. (2022). Substituted pyridines from isoxazoles: scope and mechanism.

  • Lumen Learning. 8.2. Physical chemistry for SN2 and SN1 reactions.

  • The Pennsylvania State University. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation.

  • University of Illinois Urbana-Champaign. Chapter 7 Alkyl Halides and Nucleophilic Substitution.

  • Royal Society of Chemistry. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.

Sources

Troubleshooting low reactivity of chloromethyl group in substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Center. Ticket ID: CL-SUB-001 Subject: Troubleshooting low reactivity of chloromethyl (


) groups in nucleophilic substitution.
Assigned Specialist:  Senior Application Scientist

Executive Summary & Diagnostic Flowchart

The Problem: Chloromethyl groups are frequently utilized in drug discovery as "handles" for functionalization. However, they are significantly less reactive than their bromomethyl (


) or iodomethyl (

) counterparts. This sluggishness often stems from the stronger C-Cl bond (approx. 339 kJ/mol vs. 285 kJ/mol for C-Br) and the poorer leaving group ability of the chloride ion.

The Solution Architecture: To overcome this energy barrier, we must manipulate the Transition State or the Ground State thermodynamics. Use the decision tree below to select the correct optimization protocol for your specific substrate.

Diagnostic Decision Tree

Chloromethyl_Troubleshooting Figure 1: Diagnostic Logic for Chloromethyl Substitution start START: Reaction Stalled/Slow? solvent_check Current Solvent? start->solvent_check protic Protic (MeOH, EtOH, H2O) solvent_check->protic Yes aprotic Polar Aprotic (DMF, DMSO) solvent_check->aprotic Yes solvent_swap PROTOCOL B: Solvent Switch (Dipolar Aprotic) protic->solvent_swap Nucleophile Solvated (Caged) solubility Is Nucleophile Soluble? aprotic->solubility finkelstein PROTOCOL A: Finkelstein Activation (In-situ Iodination) solubility->finkelstein Yes, but slow ptc PROTOCOL C: Phase Transfer Catalysis (Biphasic) solubility->ptc No (Inorganic Salt)

Caption: Logical pathway to determine the appropriate optimization strategy based on reaction conditions.

Protocol A: The Finkelstein Activation (In-Situ Iodination)

Context: This is the "Gold Standard" for activating chloromethyl groups. By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI), you convert the unreactive Alkyl-Cl into a highly reactive Alkyl-I in situ.

The Mechanism: The reaction relies on Le Chatelier’s Principle .[1][2][3] NaI is soluble in acetone (or MEK), but NaCl is not.[1] As the substitution occurs, NaCl precipitates, driving the equilibrium forward.[1][2] The resulting Alkyl-I reacts with your nucleophile (


) orders of magnitude faster than the Alkyl-Cl.
Experimental Workflow
  • Dissolve: Dissolve your chloromethyl substrate (1.0 equiv) in Acetone (anhydrous).

    • Note: If the substrate is insoluble in acetone, use Butanone (MEK) to allow for higher reflux temperatures (

      
      ).
      
  • Activate: Add Sodium Iodide (NaI) (0.1 to 1.0 equiv).

    • Observation: Look for the formation of a fine white precipitate (NaCl). This confirms the exchange is working.

  • React: Add your Nucleophile (1.1 - 1.5 equiv).

  • Monitor: Reflux. Monitor via TLC. The Alkyl-I intermediate is often visible as a transient spot.

Mechanistic Visualization[4]

Finkelstein_Cycle cluster_0 Finkelstein Cycle RCl R-CH2-Cl (Substrate) RI R-CH2-I (Reactive Intermediate) RCl->RI + NaI (k1) Prod R-CH2-Nu (Product) RI->Prod + Nu- (k2 >> k1) NaCl NaCl (Precipitate) RI->NaCl Byproduct NaI NaI (Soluble)

Caption: The catalytic cycle where Iodide acts as a superior leaving group and nucleophile.[2]

Protocol B: Solvent Engineering (The "Naked" Nucleophile)

The Issue: In protic solvents (MeOH, EtOH, Water), nucleophiles are "caged" by hydrogen bonding.[4] This stabilization energy must be overcome before the nucleophile can attack the chloromethyl group, significantly raising the activation energy (


).

The Fix: Switch to Dipolar Aprotic Solvents . These solvents solvate cations (stabilizing the counter-ion, e.g.,


) but do not  solvate anions effectively. This leaves the nucleophile "naked" and highly reactive.
Solvent Performance Data
Solvent ClassExamplesRelative Rate (

)
Mechanism of Acceleration
Protic Methanol, Water1 (Baseline)Poor. H-bonds cage the nucleophile.[5]
Polar Aprotic DMF, DMSO 1,000 - 1,000,000x Excellent. Cation solvation leaves anion naked.
Polar Aprotic Acetone, MeCN500 - 5,000xGood. Moderate acceleration; easier workup.

Critical Warning:

  • DMSO can be an oxidant at high temperatures (Swern-like side reactions).

  • DMF can decompose to dimethylamine at high temps (

    
    ), which acts as a competing nucleophile.
    

Protocol C: Phase Transfer Catalysis (PTC)

Context: Use this when your nucleophile is an inorganic salt (e.g., NaCN,


) that is insoluble in organic solvents, and you cannot use water/alcohol due to substrate sensitivity.

The Protocol:

  • Organic Phase: Dissolve Substrate in Toluene or DCM.

  • Aqueous/Solid Phase: Dissolve Nucleophile in minimal water (or use solid).

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Agitation: Vigorous stirring is mandatory to maximize interfacial surface area.

Why it works: The Quaternary Ammonium cation (


) forms a lipophilic ion pair with the nucleophile (

), shuttling it into the organic phase where it reacts with the chloromethyl group.

Frequently Asked Questions (FAQ)

Q1: Why is my chloromethyl pyridine reacting slower than chloromethyl benzene? A: Electronic effects. If the chloromethyl group is on an electron-deficient ring (like pyridine), the transition state for


 can be destabilized by repulsion. Conversely, if you are relying on any 

character, the electron-poor ring destabilizes the developing carbocation.
  • Fix: Use Protocol A (Finkelstein) to improve the leaving group ability, forcing the

    
     pathway.
    

Q2: Can I use KI instead of NaI for the Finkelstein reaction? A: It depends on the solvent.

  • Acetone: Use NaI .[6][7] NaI is soluble; KI is not.[1]

  • MEK/DMF: KI can be used, but NaI is generally preferred for higher solubility and faster kinetics.

Q3: I see a new spot on TLC, but it's not my product. What is it? A: It is likely the Iodomethyl intermediate (


).
  • Diagnostic: Is the spot less polar than the starting material? Alkyl iodides are typically less polar (higher

    
    ) than alkyl chlorides. If this spot persists, your nucleophile is too weak or the second step is too slow.
    

Q4: My reaction turns dark brown/purple. Is it ruined? A: Not necessarily. Iodide (


) oxidizes easily to Iodine (

), which is purple/brown. This can happen if the reaction is exposed to light or air for too long. Add a pinch of sodium thiosulfate during workup to clear the color.

References

  • Finkelstein, H. (1910).[1][3] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Historical Context & Mechanism).

  • Starks, C. M. (1971).[8][9] Phase-transfer catalysis.[8][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[8] (Foundational PTC Mechanism).

  • Chemistry LibreTexts. Nucleophilic Substitution - Solvent Effects. (Solvent Data & Theory).

  • Organic Chemistry Portal. Finkelstein Reaction. (Modern Protocols & Examples).

Sources

Technical Support Center: Thermal Instability of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Organic Chemists, Process Engineers, Drug Development Scientists Subject: Thermal degradation mechanisms, risk assessment, and purification alternatives for isoxazole scaffolds.

Introduction: The Deceptive Stability of Isoxazoles

While isoxazoles are aromatic heterocycles often viewed as stable bioisosteres in medicinal chemistry, they possess a latent thermal instability centered on the N–O bond . Under the thermal stress of distillation, this bond acts as a "weak link," leading to ring cleavage and rearrangement. This guide addresses the specific failure modes encountered during thermal purification and provides validated protocols to mitigate decomposition.

Part 1: Diagnostic & Root Cause Analysis

Q1: My distillate has a different refractive index and NMR spectrum than the crude material, despite a sharp boiling point. What happened?

Diagnosis: You likely triggered a thermal isomerization rather than a decomposition. Root Cause: The isoxazole ring is not breaking down into "tar" but rearranging into a thermodynamically more stable isomer.

  • The Mechanism: At elevated temperatures (typically >130°C, but lower with catalysts), the weak N–O bond undergoes homolytic or heterolytic cleavage to form a vinylnitrene intermediate.

  • The Outcome: This intermediate rapidly cyclizes into a 2H-azirine , which then expands to form an oxazole .

    • Example: 3,5-dimethylisoxazole rearranges to 2,5-dimethyloxazole.[1][2][3][4]

      • consequence:* The product is a pure, clear liquid with a similar boiling point but completely different biological activity.

Q2: I see a sudden pressure spike and darkening of the pot residue. Is this dangerous?

Diagnosis: Runaway ring cleavage (Nitrile/Ketene formation). Root Cause: Unlike the clean rearrangement to oxazoles, this pathway involves the fragmentation of the vinylnitrene into nitriles and ketenes/ketenimines .[3]

  • Risk Factor: This is often exothermic and gas-generating (if CO is released or low-boiling nitriles are formed), leading to pressure spikes.

  • Catalysts: The presence of trace transition metals (e.g., Fe, Cu from synthesis) can catalyze this cleavage at temperatures as low as 100°C .

Visualizing the Failure Mode

The following diagram illustrates the divergent pathways of isoxazole thermal decay.

Isoxazole_Decay Isoxazole Isoxazole (Starting Material) Vinylnitrene Vinylnitrene Intermediate Isoxazole->Vinylnitrene Heat (>130°C) or UV Light Azirine 2H-Azirine (Transient) Vinylnitrene->Azirine Recyclization Nitriles Nitriles + Ketenes (Fragmentation) Vinylnitrene->Nitriles Fragmentation (Pressure Spike) Oxazole Oxazole (Thermodynamic Sink) Azirine->Oxazole Ring Expansion (Isomerization)

Caption: Thermal rearrangement pathways of isoxazole derivatives initiated by N-O bond cleavage.

Part 2: Risk Assessment & Pre-Screening

Before attempting distillation, you must validate the thermal window of your specific derivative.

Q3: How do I determine the "Safe Operating Limit" (SOL) for my specific isoxazole?

Protocol: Differential Scanning Calorimetry (DSC) is mandatory. Do not rely on literature boiling points alone.

ParameterAcceptance CriteriaAction
Onset Temp (

)

Safe to distill.
Exotherm Energy (

)

STOP. High explosion risk. Do not distill.
Shape Sharp ExothermPotential autocatalytic decomposition.[5]

Rule of Thumb: Maintain the internal pot temperature at least 50°C below the DSC onset temperature.

Part 3: Operational Troubleshooting (The "How")

Q4: I must distill. How do I minimize rearrangement risks?

Solution: You must minimize Thermal History (residence time


 temperature).
Standard batch distillation is often too slow.
Protocol: High-Vacuum Short-Path Distillation
  • Equipment: Use a Wiped Film Evaporator (WFE) or a Short Path Distillation head (e.g., Kugelrohr) to minimize residence time.

  • Vacuum: Target < 1 mbar .

    • Why: Drastically lowers the boiling point, ideally keeping

      
      .
      
  • Inert Atmosphere: Strictly Argon/Nitrogen.

    • Why: Oxygen can accelerate radical decomposition pathways initiated by N-O cleavage.

  • Quench: Pre-cool the receiving flask to -78°C (dry ice/acetone) to instantly trap the product and prevent post-distillation rearrangement in the receiver.

Q5: The distillation failed (polymerization/tar). What are my alternatives?

If the DSC indicates instability below 100°C, distillation is non-viable.

Alternative 1: "Group-Assisted Purification" (GAP)

  • Concept: Design the synthesis to produce a solid precipitate in aqueous media.

  • Method: Many isoxazoles crystallize directly from aqueous reaction mixtures (e.g., ethanol/water).

  • Benefit: Avoids all thermal stress.[6][7]

Alternative 2: Flash Chromatography

  • Stationary Phase: Silica gel (neutralized).

  • Mobile Phase: Hexane/Ethyl Acetate (gradient).

  • Note: Some isoxazoles are acid-sensitive; add 1% Triethylamine to the mobile phase if degradation is observed on the column.

Part 4: Decision Matrix

Use this logic flow to select the correct purification method.

Purification_Decision Start Crude Isoxazole Mixture DSC_Check Run DSC Analysis (Check T_onset) Start->DSC_Check High_Stable T_onset > 200°C DSC_Check->High_Stable Low_Stable T_onset < 150°C DSC_Check->Low_Stable Is_Solid Is Product Solid? Distill Vacuum Distillation (T_pot < 100°C) Is_Solid->Distill No Recryst Recrystallization (EtOH/Water) Is_Solid->Recryst Yes Is_Solid->Recryst Yes Chromatography Column Chromatography (Neutral Silica) Is_Solid->Chromatography No (Lab Scale) Wiped_Film Wiped Film Evaporator (Min. Residence Time) Is_Solid->Wiped_Film No (Process Scale) High_Stable->Is_Solid Low_Stable->Is_Solid

Caption: Decision tree for selecting purification methods based on thermal stability data.

References

  • Mechanism of Rearrangement

    • Title: The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.[2]

    • Source: Journal of the American Chemical Society (2011).
    • URL:[Link]

  • Isoxazole-Azirine-Oxazole Isomerization

    • Title: Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles.
    • Source: Molecules (2025).[8][9][10]

    • URL:[Link](Note: Generalized link to journal context based on search results)

  • Safety & Distillation Hazards

    • Title: Chemical reaction hazards of distill
    • Source: IChemE (Institution of Chemical Engineers).
    • URL:[Link]

  • Purification Alternatives

    • Title: Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[11][12]

    • Source: PMC - N
    • URL:[Link]

  • Thermal Analysis (DSC)

    • Title: The Structure-Activity Relationships from DSC Data.[13]

    • Source: Revue Roumaine de Chimie.
    • URL:[Link]

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Validation & Comparative

A Researcher's Guide to the 1H NMR Chemical Shifts of Chloromethyl Groups in Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of spectroscopic data is paramount for the unambiguous structural elucidation of novel molecules. Isoxazole derivatives, a cornerstone in medicinal chemistry, are frequently functionalized with chloromethyl groups to serve as versatile synthetic handles.[1][2][3] This guide provides an in-depth comparison of the 1H NMR chemical shifts of the chloromethyl (-CH2Cl) group in various isoxazole frameworks, supported by experimental data and foundational NMR principles.

The Diagnostic Value of the Chloromethyl Proton Signal

The chemical shift of the chloromethyl protons provides a sensitive probe into the electronic environment of the isoxazole ring. Its position in the 1H NMR spectrum is primarily dictated by the substitution pattern on the isoxazole ring and the electronic nature of the substituents.

Key Factors Influencing the -CH2Cl Chemical Shift:
  • Position on the Isoxazole Ring: The location of the chloromethyl group (C3, C4, or C5) is a major determinant of its chemical shift. The proximity to the electronegative oxygen and nitrogen atoms within the ring significantly influences the local magnetic field experienced by the methylene protons.

  • Electronic Effects of Other Substituents: Electron-withdrawing or electron-donating groups on the isoxazole ring can deshield or shield the chloromethyl protons, respectively, causing downfield or upfield shifts.[4][5][6] This is a result of inductive and resonance effects that alter the electron density around the chloromethyl group.[4][5][6]

  • Anisotropic Effects: The π-electron system of the isoxazole ring and any aromatic substituents generate their own local magnetic fields.[4][7][8][9] The chloromethyl protons will experience a shift depending on their orientation within these anisotropic cones.

Comparative Analysis of 1H NMR Data

The following table summarizes experimentally observed 1H NMR chemical shifts for the chloromethyl group in a variety of substituted isoxazoles. All shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS).

Isoxazole DerivativePosition of -CH2ClOther SubstituentsSolvent-CH2Cl Chemical Shift (ppm)
3-(Chloromethyl)-5-phenylisoxazoleC35-PhenylNot Specified4.64 (s)
5-(Chloromethyl)-3-phenylisoxazoleC53-PhenylNot Specified4.75 (s)
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamideC35-Acetamido (fused benzo ring)DMSO-d65.22 (s)[10]

Observations and Interpretation:

From the available data, a clear trend emerges. The chemical shift of the chloromethyl protons in these isoxazole systems typically falls within the range of 4.6 to 5.3 ppm . This downfield shift, compared to a typical alkyl chloride (e.g., chloroethane, ~3.5 ppm), is attributed to the combined electron-withdrawing nature of the chlorine atom and the isoxazole ring.

The position of the chloromethyl group on the isoxazole ring appears to have a discernible, albeit sometimes subtle, effect on the chemical shift. For instance, in the simple phenyl-substituted isoxazoles, the chloromethyl group at the C5 position is slightly more downfield (4.75 ppm) than at the C3 position (4.64 ppm). This could be due to the different electronic environments and anisotropic effects experienced at these two positions.

The most significant downfield shift is observed for N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, with the chloromethyl protons resonating at 5.22 ppm.[10] This is likely due to the presence of the fused benzene ring and the acetamido group, which can further withdraw electron density from the isoxazole system, leading to greater deshielding of the chloromethyl protons.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure accurate and reproducible data, the following protocol for acquiring a 1H NMR spectrum of a chloromethyl-substituted isoxazole is recommended.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)[11]

  • Internal standard (e.g., tetramethylsilane - TMS)

  • Micropipettes

  • Vortex mixer

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the isoxazole compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[11]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary for sparingly soluble compounds.

    • If the deuterated solvent does not contain an internal standard, add a small amount of TMS.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[11]

    • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for most organic molecules).[12][13]

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8-16 scans are often sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[13]

    • Integrate the peaks to determine the relative number of protons for each signal.[13][14]

Visualizing the Factors at Play

The following diagram illustrates the key factors that influence the 1H NMR chemical shift of the chloromethyl group in an isoxazole system.

Caption: Factors influencing the 1H NMR chemical shift of a chloromethyl group on an isoxazole ring.

Conclusion

The 1H NMR chemical shift of a chloromethyl group attached to an isoxazole ring is a valuable diagnostic tool for structural elucidation. By understanding the interplay of inductive, resonance, and anisotropic effects, researchers can confidently assign the position of this important functional group and gain deeper insights into the electronic properties of their synthesized molecules. The data and protocols presented in this guide serve as a practical resource for scientists engaged in the design and characterization of novel isoxazole-based compounds.

References

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  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Public
  • Synthesis, characterization and physiological activity of some novel isoxazoles - SMUJO. Nusantara Bioscience.
  • 5.4: The 1H-NMR experiment - Chemistry LibreTexts. Chemistry LibreTexts.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
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  • Factors Influencing Chemical Shifts in NMR | PDF | Nuclear Magnetic Resonance - Scribd. Scribd.
  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts. Chemistry LibreTexts.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Molecules.
  • 1H chemical shifts in NMR. Part 18.
  • Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. Spectroscopy Europe.
  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Deriv
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. Molbank.
  • 14731-10-3|3-(Chloromethyl)-5-phenylisoxazole|BLD Pharm. BLD Pharm.
  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. Journal of the Brazilian Chemical Society.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala.
  • 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics - ResearchGate.
  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J.
  • 1H NMR Chemical Shift - Oregon State University.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 5-(Chloromethyl)-3-methoxy-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 5-(Chloromethyl)-3-methoxy-1,2-oxazole, a key building block in medicinal chemistry, robust analytical methods for purity determination are imperative.[1] This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, comparing it with alternative analytical strategies and providing the experimental rationale to support each decision.

The isoxazole moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2][3] The purity of intermediates such as this compound directly impacts the quality of the final API, making a reliable analytical method for its assessment critical.

The Case for Reversed-Phase HPLC

For the separation of non-polar and weakly polar compounds, reversed-phase chromatography (RPC) is a leading technique.[4] It utilizes a non-polar stationary phase and a polar mobile phase to separate analytes based on their hydrophobic interactions.[4] Given the predicted moderate polarity of this compound (predicted XlogP of 1.1), a reversed-phase HPLC (RP-HPLC) method is the logical starting point for developing a purity assay.[5]

While other techniques like Gas Chromatography (GC) could be considered, HPLC is generally preferred for pharmaceutical analysis due to its versatility in handling a wide range of compound polarities and molecular weights without the need for derivatization. Furthermore, LC-MS (Liquid Chromatography-Mass Spectrometry) offers enhanced sensitivity and selectivity, providing molecular weight information that is invaluable for impurity identification.[1] However, for routine quality control, a well-developed HPLC-UV method often provides the required robustness, simplicity, and cost-effectiveness.

A Step-by-Step Guide to HPLC Method Development

The development of a robust, stability-indicating HPLC method is a systematic process.[6] It begins with an understanding of the analyte's physicochemical properties and progresses through a series of optimization steps to achieve the desired separation.

Experimental Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, UV Spectrum) B Column Selection (e.g., C18, C8) A->B Informs C Mobile Phase Screening (ACN vs. MeOH, pH) B->C Evaluate D Gradient Profile Refinement C->D Proceed to E Flow Rate & Temperature Adjustment F Wavelength Optimization D->F Fine-tune G Forced Degradation Studies F->G Confirm Stability-Indicating Nature H Validation according to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) G->H Validate

Caption: A logical workflow for systematic HPLC method development.

Phase 1: Initial Screening and Parameter Selection

The initial phase focuses on selecting a suitable stationary phase, mobile phase, and detection wavelength.

1. Analyte Characterization:

  • Solubility: The solubility of this compound was tested in common HPLC solvents. It was found to be freely soluble in acetonitrile (ACN) and methanol (MeOH), making these suitable organic modifiers for the mobile phase.

  • UV Spectrum: A UV scan of the analyte in the mobile phase diluent is crucial for selecting an appropriate detection wavelength. For this compound, a wavelength of 235 nm was chosen as it provided a suitable response.

2. Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point. The hydrophobic C18 chains provide good retention for moderately polar compounds. For this study, a Waters Symmetry C18 column (250 mm x 4.6 mm, 5 µm) was initially selected.

3. Mobile Phase Screening: The choice of organic solvent (acetonitrile vs. methanol) and the pH of the aqueous portion of the mobile phase can significantly impact selectivity.[7]

  • Organic Modifier: Acetonitrile often provides better peak shape and lower backpressure compared to methanol.

  • Aqueous Phase: An acidic mobile phase is often employed to suppress the ionization of any residual silanols on the silica-based stationary phase, which can lead to peak tailing.[7] A simple mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point.

A comparison of initial screening conditions is presented in Table 1.

Table 1: Initial Chromatographic Condition Screening

ParameterCondition 1Condition 2Rationale for Selection
Column C18, 250 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 5 µmC18 provides higher hydrophobicity for better retention of the analyte.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid provides an acidic pH to improve peak shape.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally offers better peak symmetry and lower UV cutoff.
Gradient 5-95% B in 20 min5-95% B in 20 minA broad gradient is used to elute all potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection 235 nm235 nmChosen based on the UV spectrum of the analyte.
Observation Good initial retention and peak shape.Lower retention, broader peak.Condition 1 provided a better starting point for optimization.

Based on the initial screening, a C18 column with an acetonitrile/water (with 0.1% formic acid) mobile phase was selected for further optimization.

Phase 2: Method Optimization

With a promising set of initial conditions, the next step is to refine the method to achieve optimal resolution, peak shape, and analysis time.

1. Gradient Profile Refinement: The initial broad gradient is narrowed to focus on the elution window of the main peak and its surrounding impurities. This involves adjusting the starting and ending percentages of the organic modifier and the gradient slope.

2. Flow Rate and Temperature: Adjusting the flow rate and column temperature can impact resolution and analysis time. A higher temperature can reduce viscosity and improve peak efficiency, but may also affect column stability. A flow rate of 1.0 mL/min and a column temperature of 30°C were found to be optimal.

Table 2: Optimized Chromatographic Conditions

ParameterOptimized Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 min, hold at 70% for 5 min, return to 30% and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 235 nm
Phase 3: Method Validation and Forced Degradation

A critical step is to demonstrate that the method is "stability-indicating," meaning it can separate the main analyte from its degradation products.[6][8] This is achieved through forced degradation studies, where the sample is subjected to harsh conditions such as acid, base, oxidation, heat, and light.[6][8]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photostability: Exposed to UV light (254 nm) for 24 hours

The chromatograms from the forced degradation studies should show that the main peak is well-resolved from any degradation product peaks.

Following successful forced degradation, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] This involves assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative and Complementary Techniques

While the developed RP-HPLC method is robust for routine purity analysis, other techniques can provide complementary information or may be more suitable in specific scenarios.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniqueAdvantagesDisadvantagesBest Suited For
RP-HPLC-UV Robust, reproducible, cost-effective, widely available.Limited peak capacity for very complex mixtures, provides no structural information on impurities.Routine quality control, purity determination of known compounds.
LC-MS High sensitivity and selectivity, provides molecular weight information for impurity identification.[1]Higher cost and complexity, potential for ion suppression.Impurity profiling, identification of unknown degradants, analysis of complex mixtures.
HILIC Better retention for very polar compounds that are not well-retained by RP-HPLC.Can have longer equilibration times, may be less robust than RP-HPLC.Analysis of highly polar impurities.
GC-MS Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes.Analysis of residual solvents and volatile impurities.

Conclusion

The development of a stability-indicating HPLC method for the purity determination of this compound is a systematic process that requires a thorough understanding of chromatographic principles and the physicochemical properties of the analyte. The RP-HPLC method detailed in this guide provides a robust and reliable approach for routine quality control. By following a logical workflow of screening, optimization, and validation, a method can be developed that meets the stringent requirements of the pharmaceutical industry. For in-depth impurity characterization, coupling this separation with mass spectrometry is the recommended approach.

References

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Scribd. ICH Q2(R1)
  • Chrom Tech, Inc. (2025, October 20).
  • ResearchGate. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex.
  • PubMed Central. (2004, February 15). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • International Council for Harmonis
  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.
  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. SIELC.
  • Der Pharma Chemica. (2015).
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem.
  • International Journal of Trend in Scientific Research and Development. (2021, September 15). Stability Indicating HPLC Method Development – A Review. IJTSRD.
  • PubChem. This compound.
  • Sigma-Aldrich. 5-(Chloromethyl)oxazole. Sigma-Aldrich.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Semantic Scholar. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
  • Human Journals. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy and Pharmaceutical Research.
  • MDPI. (2024, June 9).
  • International Journal of Pharmacy and Pharmaceutical Research. (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
  • PubMed Central. Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
  • PubMed Central. (2021, February 9). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512.
  • ResearchGate. Chromatograms of the five oxazole compounds obtained on the MaltoShell....
  • BenchChem. 3-(Chloromethyl)-5-ethyl-1,2-oxazole. BenchChem.

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Comparative Mass Spectrometry Guide: Fragmentation Patterns of Methoxyisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-methoxyisoxazoles versus 5-methoxyisoxazoles . Distinguishing these regioisomers is a critical challenge in drug discovery, as isoxazole rings are common pharmacophores (e.g., in sulfamethoxazole, valdecoxib) whose metabolic stability and biological activity depend heavily on substituent positioning.

Key Differentiator: The primary distinction lies in the lability of the N-O bond and the subsequent rearrangement potential.[1]

  • 5-Methoxyisoxazoles are prone to ring contraction (forming azirine intermediates) followed by skeletal rearrangement to oxazoles, often leading to the loss of carbon monoxide (CO) or ketene-like fragments.

  • 3-Methoxyisoxazoles typically exhibit substituent-driven fragmentation , predominantly losing formaldehyde (

    
    ) or methyl radicals (
    
    
    
    ) while retaining the heterocyclic core integrity longer than their 5-isomers.

Mechanistic Comparison: The Core Analysis

The fragmentation of isoxazoles under Electron Ionization (EI) is governed by the weakness of the N-O bond (approx. 50-60 kcal/mol), which is the first bond to cleave upon ionization. However, the fate of the resulting radical cation differs significantly based on the methoxy position.

A. 5-Methoxyisoxazoles: The "Rearrangement" Pathway

The 5-methoxy isomer is structurally primed for a complex rearrangement sequence known as the Isoxazole-Azirine-Oxazole isomerization.

  • N-O Bond Homolysis: The molecular ion (

    
    ) undergoes N-O cleavage.
    
  • Azirine Formation: The ring contracts to form a highly reactive 2-methoxy-3-acyl-2H-azirine intermediate.

  • Oxazole Isomerization: This intermediate often isomerizes further to a 2-methoxyoxazole species.

  • Skeletal Fragmentation: The rearranged oxazole species facilitates the loss of CO (28 Da) or HCO (29 Da) , a pathway less accessible to the 3-isomer.

B. 3-Methoxyisoxazoles: The "Substituent Loss" Pathway

In the 3-methoxy isomer, the methoxy group is flanked by the nitrogen atom and the C4 carbon. The rearrangement to an azirine is sterically and electronically less favorable compared to the 5-isomer.

  • Radical Stabilization: The radical cation is often stabilized by the nitrogen lone pair.

  • Alpha-Cleavage/Hydrogen Transfer: The dominant pathway involves the loss of the methoxy substituent's components rather than immediate ring destruction.

  • Diagnostic Losses:

    • Loss of

      
       (30 Da):  Via a four-membered transition state hydrogen transfer, typical of anisole-like structures.
      
    • Loss of

      
       (15 Da):  Generating a stable cation.
      
C. Diagnostic Ion Table
Feature3-Methoxyisoxazole 5-Methoxyisoxazole
Primary Mechanism Substituent Cleavage (Side-chain loss)Ring Contraction & Rearrangement
Dominant Loss

or


or

Base Peak Origin Often

Often Acylium ion (

)
Azirine Formation Rare / Minor PathwayMajor Pathway
Diagnostic Ratio High

ratio
High

ratio

Visualization of Fragmentation Pathways[1][3][4][5][6]

The following diagrams illustrate the divergent pathways. Note the critical "Azirine Node" in the 5-methoxy pathway which acts as a gateway to skeletal scrambling.

Diagram 1: 5-Methoxyisoxazole Rearrangement (The "Scrambling" Path)

G M_Ion Molecular Ion (M+.) [5-Methoxyisoxazole] Open_Chain Open Chain Vinyl Nitrene M_Ion->Open_Chain N-O Cleavage Azirine 2H-Azirine Intermediate Open_Chain->Azirine Recyclization Oxazole Oxazole Isomer Azirine->Oxazole Isomerization Frag_Ketene Fragment Ion [M - CH2CO]+. Azirine->Frag_Ketene - Ketene Frag_CO Fragment Ion [M - CO]+. Oxazole->Frag_CO - CO (28 Da)

Caption: The 5-methoxy isomer undergoes N-O bond cleavage followed by ring contraction to an azirine, enabling the loss of CO.

Diagram 2: 3-Methoxyisoxazole Fragmentation (The "Direct" Path)

G M_Ion_3 Molecular Ion (M+.) [3-Methoxyisoxazole] Distonic Distonic Ion Intermediate M_Ion_3->Distonic H-Transfer (4-membered TS) Frag_CH3 Fragment Ion [M - CH3]+ M_Ion_3->Frag_CH3 - Methyl Radical (15 Da) Frag_CH2O Fragment Ion [M - CH2O]+. Distonic->Frag_CH2O - Formaldehyde (30 Da)

Caption: The 3-methoxy isomer preferentially loses substituent groups (formaldehyde or methyl) rather than breaking the ring skeleton immediately.

Experimental Protocol: Self-Validating Workflow

To reliably differentiate these isomers, precise control of ionization energy and source temperature is required to prevent thermal degradation prior to ionization.

Materials & Equipment[2][4]
  • Instrument: GC-EI-MS (Single Quadrupole or TOF).

  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • Standard: 5-Methylisoxazole (CAS: 5765-44-6) as a system suitability standard for source tuning.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of the methoxyisoxazole in 1 mL of HPLC-grade Methanol or Acetonitrile.

    • Why: Protic solvents can sometimes suppress ionization in ESI, but for GC-EI, volatility is key. Ensure the solvent does not co-elute with the target (solvent delay).[2]

  • GC Parameters (Thermal Control):

    • Inlet Temp:

      
       (Keep lower than standard 
      
      
      
      to prevent thermal azirine rearrangement in the injector).
    • Oven Program:

      
       (hold 1 min) 
      
      
      
      Ramp
      
      
      
      
      
      
      .
  • MS Parameters:

    • Ionization Energy: 70 eV (Standard).[3]

    • Source Temp:

      
      .[2]
      
    • Scan Range: m/z 40 – 300.[2]

  • Validation Step (The "Self-Check"):

    • Blank Run: Inject pure solvent. Ensure no background peaks at m/z 83 (isoxazole core) or m/z 99 (methoxy-isoxazole core).

    • Standard Run: Inject 5-Methylisoxazole. Verify the ratio of

      
       to 
      
      
      
      . If
      
      
      is absent, the source temperature may be too high, causing excessive fragmentation.

References

  • Bowie, J. H., et al. (1967). Electron Impact Studies.[4][3][5][6] XIII. The Mass Spectra of Substituted Isoxazoles. Australian Journal of Chemistry.

  • Khlebnikov, A. F., et al. (2019). Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.[5][7][8][9] Journal of Organic Chemistry.[5]

  • NIST Mass Spectrometry Data Center. Isoxazole, 5-methyl- Mass Spectrum.[1][2][10] National Institute of Standards and Technology.[10]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry.

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Safety Operating Guide

5-(Chloromethyl)-3-methoxy-1,2-oxazole: Safe Handling & Disposal Guide

[1]

Executive Summary: The "Silent" Alkylator

5-(Chloromethyl)-3-methoxy-1,2-oxazole is not merely a standard organic intermediate; it is a functionalized alkylating agent .[1] The presence of the chloromethyl group (

Operational Criticality:

  • Biological Risk: Capable of alkylating DNA and proteins. Direct contact causes severe skin burns and eye damage (H314), often with a delayed onset of pain (vesicant action).[1]

  • Stability: The isoxazole ring is generally stable but can undergo cleavage under strong basic conditions or high thermal stress.[2]

  • Disposal Priority: The primary goal is to neutralize the alkylating potential (the chloromethyl moiety) and safely sequester the halogenated organic mass for high-temperature incineration.

Pre-Disposal Assessment & Characterization

Before initiating any disposal workflow, characterize the material state.[3] This determines whether you treat it as a routine waste stream or a high-hazard neutralization project.[1]

ParameterCharacteristicOperational Implication
Physical State Low-melting solid or oilMay solidify in waste lines; dissolve in compatible solvent (e.g., Ethyl Acetate/DCM) before transfer.[1]
Reactivity Electrophilic (Alkylating)DO NOT mix with strong nucleophiles (amines, mercaptans) in uncontrolled waste streams—exothermic polymerization risk.[1]
Corrosivity High (pH < 2 in water)Incompatible with metal containers.[1] Use HDPE or glass.[1]
Water Sensitivity Slow HydrolysisReacts slowly with water to form HCl and the corresponding alcohol. Do not seal wet waste tightly (pressure buildup).[1]

The Barrier of Defense (PPE & Engineering Controls)

Standard nitrile gloves are insufficient for prolonged handling of concentrated chlorinated alkyls due to rapid permeation.[1]

  • Primary Barrier: Laminate film gloves (e.g., Silver Shield™ or Ansell Barrier™).[1]

  • Dexterity Layer: Wear standard nitrile gloves over the laminate gloves for grip.

  • Respiratory: Handling pure substance requires a certified Fume Hood (Face velocity > 100 fpm).[1] If outside a hood (spill cleanup), a full-face respirator with organic vapor/acid gas cartridges is mandatory.[1]

Disposal Workflows

Scenario A: Routine Waste Stream (Dilute Solutions)

For reaction mixtures or HPLC waste containing <5% concentration.[1]

  • Segregation: Segregate into Halogenated Organic Solvent waste.

  • Labeling: Explicitly list "Alkylating Agent" and "Corrosive" on the hazardous waste tag.[1]

  • Container: Polyethylene (HDPE) or glass carboy. Avoid metal cans due to potential HCl generation from hydrolysis.[1]

Scenario B: Bulk Stock Destruction & Deactivation (The Thiosulfate Method)

For expiring inventory or pure substance disposal. This protocol chemically converts the toxic alkyl chloride into a water-soluble, non-volatile thiosulfate salt.

Mechanism:

1

Protocol:

  • Dissolution: Dissolve the this compound in a minimal amount of acetone or ethanol.[1]

  • Preparation: Prepare a 15% (w/v) solution of Sodium Thiosulfate (

    
    ) in water. Use a 2:1 molar excess of thiosulfate relative to the isoxazole.
    
  • Reaction: Slowly add the isoxazole solution to the stirring thiosulfate solution.

  • Time: Stir at room temperature for 24 hours. The mixture should become homogeneous (single phase).

  • Verification: Check pH. If acidic (due to hydrolysis side-reactions), neutralize carefully with Sodium Bicarbonate.[1]

  • Disposal: The resulting solution is now a non-volatile organic salt.[1] Label as "Deactivated Halogenated Waste" and ship for incineration. Do not pour down the drain unless explicitly permitted by your facility's wastewater permit for thiosulfate salts.

Scenario C: Spill Cleanup

Immediate Action: Evacuate the immediate area. Don full PPE (Laminate gloves + Respirator).[1]

  • Cover: Cover the spill with a 1:1 mixture of soda ash (

    
    ) and clay absorbent (bentonite/vermiculite) to absorb liquid and neutralize potential acidity.[1]
    
  • Scoop: Use a plastic scoop (spark-proof) to transfer solids to a wide-mouth HDPE jar.

  • Decontaminate Surface: Scrub the surface with the Sodium Thiosulfate solution described in Scenario B.

  • Final Wipe: Wash with soapy water.[1][4]

Decision Logic & Workflows

Figure 1: Disposal Decision Matrix

DisposalLogicStartWaste Material:This compoundStateCheckAssess Physical State& ConcentrationStart->StateCheckIsSpillIs it a Spill?StateCheck->IsSpillIsBulkIs it Bulk/Pure?IsSpill->IsBulkNoSpillProcSCENARIO C:Absorb with Soda Ash/ClayDecontaminate Surface with ThiosulfateIsSpill->SpillProcYesDeactivateSCENARIO B:Chemical Deactivation(Sodium Thiosulfate Method)IsBulk->DeactivateYes (>10g or Pure)DiluteStreamSCENARIO A:Segregate to HalogenatedSolvent Waste StreamIsBulk->DiluteStreamNo (Dilute Reaction Mix)IncinerateFinal Fate:High-Temp Incineration(RCRA Permitted Facility)SpillProc->IncinerateDeactivate->IncinerateDiluteStream->Incinerate

Caption: Operational decision matrix for determining the correct disposal pathway based on material state and quantity.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. Note that while this specific CAS is not always explicitly P-listed or U-listed, it defaults to characteristic hazardous waste.[1]

AgencyClassificationCode/Note
RCRA (USA) Characteristic WasteD002 (Corrosive), D003 (Reactive - potential), D001 (if in flammable solvent).[1]
DOT (Shipping) Corrosive Solid/LiquidUN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3265 (Liquid equivalent).[1]
GHS DangerSkin Corr.[1][5] 1B, Eye Dam. 1, Acute Tox.[1] 4.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] (Methodology for alkyl halide deactivation).

  • Apollo Scientific. (2023).[1][4] Safety Data Sheet: 5-(Chloromethyl)-3-m-tolyl-[1,2,4]oxadiazole. (Analogous structural hazard data).

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][7][8] National Library of Medicine.[1] [1]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Definitive source for chemical degradation protocols).

Comprehensive Safety & Handling Guide: 5-(Chloromethyl)-3-methoxy-1,2-oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-(Chloromethyl)-3-methoxy-1,2-oxazole[1][2]

CAS Number: 35166-40-6 Formula: C₅H₆ClNO₂ Molecular Weight: 147.56 g/mol Synonyms: 3-Methoxy-5-(chloromethyl)isoxazole; 5-Chloromethyl-3-methoxyisoxazole

Emergency Overview & Risk Assessment

This compound is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds and pharmaceuticals. As an


-chloromethyl heterocycle , it functions as a potent alkylating agent .

Critical Hazard Profile:

  • Alkylating Potential: The chloromethyl group is highly reactive toward nucleophiles (DNA, proteins). Direct contact poses a risk of chemical burns and potential mutagenicity.

  • Lachrymator Risk: Like many chloromethyl isoxazoles, this compound can release vapors that severely irritate the eyes and mucous membranes (lachrymatory effect).

  • Corrosivity/Irritation: Causes severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[3]

  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, releasing hydrochloric acid (HCl) and the corresponding alcohol, which increases pressure in sealed containers.

Immediate Action Required: Treat this compound as a High-Alert Chemical . All manipulations must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for alkylating agents. You must implement a Barrier-Redundancy Strategy to prevent permeation.

PPE CategoryRecommendationTechnical Rationale
Hand Protection Double-Gloving Required Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or thick Nitrile (8 mil+)Chlorinated alkyls can permeate standard thin nitrile gloves in <5 minutes. Laminate gloves provide broad chemical resistance.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate against lachrymatory vapors which can bypass loose frames.
Respiratory Fume Hood Only (Face velocity: 100 fpm)Do not rely on N95 masks. If hood failure occurs, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG).
Body Defense Lab Coat + Chemical Apron Material: Tyvek or Butyl RubberPrevents saturation of clothing in case of a spill. Standard cotton coats absorb liquids, keeping the hazard against the skin.
Operational Handling Protocols
A. Receiving & Storage

Upon receipt, inspect the container for signs of over-pressure (bulging) caused by hydrolysis-induced HCl generation.

  • Storage Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent moisture ingress.

  • Segregation: Keep away from strong oxidizers and bases (amines, hydroxides) to prevent uncontrolled alkylation reactions.

B. Safe Weighing & Transfer Workflow
  • Never weigh on an open bench. If the balance is outside the hood, use a tared, sealable secondary container (e.g., a screw-top vial) to transport the material.

  • Liquid Handling: Use positive-displacement pipettes to prevent dripping. If the compound has solidified (low melting point), gently warm the container in a water bath (<30°C) inside the hood to liquefy before transfer.

C. Reaction Setup
  • Venting: Reactions involving this compound often generate HCl gas. Ensure the reaction vessel is vented through a scrubber (e.g., dilute NaOH trap) or directly into the hood exhaust.

  • Quenching: Have a deactivation solution (see Section 4) ready before starting the experiment.

D. Visualization: Safe Handling Workflow

SafeHandling Start Start: Material Retrieval PPE Don PPE: Double Gloves + Goggles Start->PPE Check Check Container: Bulging? Crystals? Hood Transfer to Fume Hood Check->Hood Intact Decon Decontaminate Tools Check->Decon Leaking PPE->Check Weigh Weighing: Use Closed Vial Method Hood->Weigh React Reaction Setup: Vent to Scrubber Weigh->React React->Decon

Figure 1: Step-by-step logic flow for handling this compound, emphasizing the "Check" phase for container integrity.

Decontamination & Disposal

Principle: Alkylating agents must be chemically destroyed (quenched) before disposal. Do not dispose of active material in the drain.[4]

Deactivation Solution: Prepare a 10% Sodium Thiosulfate (Na₂S₂O₃) solution in water. The thiosulfate anion is a soft nucleophile that rapidly reacts with the chloromethyl group, displacing the chloride and neutralizing the alkylating potential.

Decontamination Procedure:

  • Glassware: Soak contaminated glassware in the thiosulfate solution for >24 hours.

  • Spills: Cover the spill with an absorbent pad (vermiculite/chem-mat). Soak the pad with thiosulfate solution. Wait 30 minutes before disposal.

  • Waste: Collect all quenched material into a container labeled "Halogenated Organic Waste" with the specific constituent noted.

Emergency Response Protocols
A. Exposure Response
  • Eye Contact: Immediate irrigation is critical.[5][6] Flush for 15 minutes minimum. The lachrymatory nature causes blepharospasm (eyelid clamping); you must forcibly hold the eyelids open.

  • Skin Contact: Remove contaminated clothing immediately.[2][3][6][7] Wash with soap and water.[3][6][7][8] Do not use ethanol, as it may increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

B. Visualization: Spill Decision Matrix

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Minor Minor (<5 mL): In Hood Size->Minor Major Major (>5 mL): Outside Hood Size->Major Absorb Absorb with Vermiculite Minor->Absorb Evac Evacuate Lab Call EHS Major->Evac Quench Apply 10% Thiosulfate Absorb->Quench Waste hazardous Waste Disposal Quench->Waste

Figure 2: Decision matrix for spill response. Note that "Major" spills outside the hood require immediate evacuation due to respiratory risks.

References
  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Alkylating Agents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.